5-Chloro-2-hydroxybenzophenone
Description
Historical Trajectories and Evolution of Benzophenone (B1666685) Research
The study of benzophenone dates back to the 19th century, with early reports, such as one by Carl Graebe in 1874, detailing its chemical reactions. acs.org Initially, research focused on understanding its fundamental chemical properties and synthesis. A common laboratory-scale synthesis involves the Friedel–Crafts acylation of benzene (B151609) with benzoyl chloride. wikipedia.org Over the decades, the scope of benzophenone research has expanded dramatically. The discovery of their utility as photoinitiators in UV-curing applications for inks and coatings marked a significant milestone. wikipedia.org This property stems from the ability of benzophenone to absorb UV light and initiate polymerization reactions. Furthermore, the recognition of naturally occurring benzophenones with diverse biological activities, particularly from fungi and plants of the Clusiaceae family, opened new avenues in medicinal chemistry. nih.gov
The Significance of Substituted Benzophenones in Advanced Chemical Systems
The true versatility of the benzophenone core lies in the effects of substitution on its aromatic rings. The introduction of various functional groups can profoundly alter the molecule's electronic and steric properties, leading to a broad spectrum of applications. iaea.org For instance, the addition of amino and chloro groups, as seen in 2-amino-5-chlorobenzophenone, creates a key intermediate for the synthesis of benzodiazepines, a class of psychoactive drugs. wikipedia.orgwikipedia.org
Substituted benzophenones are also crucial in materials science. Derivatives like 4,4′-difluorobenzophenone and 4,4′-dihydroxybenzophenone are monomers used in the production of high-performance polymers such as PEEK (polyether ether ketone). wikipedia.org In the realm of photochemistry, substituted benzophenones are used as photosensitizers and photophysical probes to study complex interactions, such as those between peptides and proteins. wikipedia.orgmdpi.com The electronic effects of different substituents on the benzophenone molecule can be systematically studied, providing valuable insights for the design of new materials and functional molecules. iaea.orgresearchgate.net The ability to fine-tune the properties of benzophenones through substitution has made them an indispensable tool in modern chemical research, with applications ranging from polymer science to drug discovery. nih.govgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWSZDODENFLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047894 | |
| Record name | (5-Chloro-2-hydroxyphenyl)phenylmethanone | |
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Molecular Weight |
232.66 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] | |
| Record name | Chlorohydroxy benzophenone | |
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Solubility |
Insoluble in water, Practically insoluble in water, Soluble in alcohol, ethyl acetate, methyl ethyl ketone | |
| Record name | Chlorohydroxy benzophenone | |
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Color/Form |
Yellow crystals, Yellow powder | |
CAS No. |
85-19-8 | |
| Record name | Benzophenone 7 | |
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| Record name | Chlorohydroxy benzophenone | |
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| Record name | 5-Chloro-2-hydroxybenzophenone | |
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| Record name | (5-Chloro-2-hydroxyphenyl)phenylmethanone | |
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| Record name | 5-chloro-2-hydroxybenzophenone | |
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| Record name | BENZOPHENONE-7 | |
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| Record name | Chlorohydroxy benzophenone | |
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Melting Point |
95.3 °C, MP: 96-98 °C (205-208 °F) | |
| Record name | Chlorohydroxy benzophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Mechanistic Pathways for 5 Chloro 2 Hydroxybenzophenone
Established Synthetic Routes to 5-Chloro-2-hydroxybenzophenone
The production of this compound and its parent structure, 2-hydroxybenzophenone (B104022), relies on a few key chemical transformations. These routes are often chosen based on desired yield, reaction conditions, and precursor availability.
The Friedel-Crafts acylation is a conventional and widely utilized method for synthesizing benzophenones. researchgate.net This reaction typically involves the acylation of an aromatic compound with a benzoyl halide in the presence of a Lewis acid catalyst. researchgate.net A significant related method for producing this compound is the Fries rearrangement of p-chlorophenyl benzoate (B1203000). chemicalbook.com This intramolecular reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride. The reaction can be performed under various conditions to optimize the yield of the desired product. chemicalbook.com
For instance, the rearrangement of p-chlorophenyl benzoate can be conducted without a solvent at high temperatures or in a refluxing solvent. The choice of conditions significantly impacts the reaction time and yield. chemicalbook.com
Table 1: Fries Rearrangement of p-Chlorophenyl Benzoate to this compound
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Source(s) |
|---|---|---|---|---|---|
| Aluminum Chloride | None | 180 | 10 min | 85 | chemicalbook.com |
| Aluminum Chloride | None | 155-157 | 2 h | 90 | chemicalbook.com |
| Aluminum Chloride | None | 130-140 | 1 h | 72 | chemicalbook.com |
| Aluminum Chloride | None | 100-150 | 0.5-3 h | 68 | chemicalbook.com |
This table presents data on the Fries rearrangement of p-chlorophenyl benzoate under various reaction conditions.
The photo-Fries rearrangement offers an alternative, photochemically-induced pathway to 2-hydroxybenzophenone derivatives from aryl benzoates. acs.orgunipv.it This reaction proceeds via the irradiation of a p-substituted aryl benzoate, leading to the formation of ortho- and para-hydroxybenzophenones, along with other byproducts like phenols and benzoic acid. acs.orgnih.gov
Research has shown that the reaction medium plays a crucial role in the selectivity of the photo-Fries rearrangement. acs.orgnih.govconicet.gov.ar In homogeneous media such as cyclohexane, acetonitrile (B52724), or methanol, a mixture of products is typically observed. acs.orgnih.gov However, when the reaction is conducted in micellar media, such as in the presence of sodium dodecyl sulfate (B86663) (SDS), a notable selectivity towards the formation of 2-hydroxybenzophenone derivatives is achieved, often with yields exceeding 90%. acs.orgunipv.it This enhanced selectivity is attributed to the hydrophobic core of the micelle, which constrains the reacting species. acs.orgnih.gov Laser flash photolysis experiments have helped to characterize the transient species involved, including p-substituted phenoxy radicals and substituted 2-benzoylcyclohexadienone intermediates, in both homogeneous and micellar environments. acs.orgnih.gov
A more recent and innovative approach for synthesizing 2-hydroxybenzophenones involves the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones. nih.govbeilstein-journals.org This method can be performed under transition-metal-free conditions or catalyzed by metals like nickel. researchgate.netnih.govbeilstein-journals.org
The transition-metal-free protocol utilizes a base, such as cesium carbonate (Cs₂CO₃), in a solvent like tetrahydrofuran (B95107) (THF) under an open atmosphere. nih.govbeilstein-journals.org The key to this transformation is the in-situ generation of THF hydroperoxide through autooxidation, which facilitates the conversion to 2-hydroxybenzophenones. nih.govbeilstein-journals.org This method is considered advantageous as it is mild and produces carbon dioxide as a non-toxic byproduct. nih.gov The protocol has been successfully applied to a diverse range of substrates, providing good to excellent yields of the target products. nih.govbeilstein-journals.org
Alternatively, a nickel-catalyzed version of this reaction has been developed. researchgate.netgoogle.com Using a nickel chloride catalyst with an oxidant like di-tert-butyl peroxide in a solvent such as toluene (B28343), 3-arylbenzofuran-2(3H)-ones can be efficiently converted to 2-hydroxybenzophenones in high yields. google.com
Table 2: Synthesis of 2-Hydroxybenzophenone Derivatives via Decarbonylation-Oxidation
| Precursor | Catalyst/Base | Oxidant | Solvent | Yield (%) | Source(s) |
|---|---|---|---|---|---|
| 5-Methyl-3-phenylbenzofuran-2(3H)-one | Cs₂CO₃ (2.0 equiv) | Air (in situ hydroperoxide) | THF | 92 | nih.gov |
| 3-(4-chlorophenyl)-4-methylbenzofuranone | Nickel Chloride (10 mol%) | Di-t-butylperoxide | Toluene | 99 | google.com |
| 3-(2-chlorophenyl)-4-methylbenzofuranone | Nickel Chloride (10 mol%) | Di-t-butylperoxide | Toluene | 71 | google.com |
This table showcases examples of 2-hydroxybenzophenone synthesis using decarbonylation-oxidation strategies under different catalytic conditions.
Role of this compound as a Key Organic Intermediate
This compound serves as a versatile building block in organic synthesis, primarily due to its reactive hydroxyl and carbonyl groups and the potential for substitution on its chlorinated phenyl ring.
The structure of this compound allows for various derivatization reactions to introduce new functional groups, leading to compounds with altered chemical properties.
One notable reaction is the treatment of this compound with phosphorus pentachloride (PCl₅). This reaction converts the starting material into a relatively moisture-stable dichloromethylene derivative. Subsequent heating of this intermediate results in the loss of phosphoryl chloride (P(O)Cl₃) to yield 2,5-dichlorobenzophenone (B102398), demonstrating a method for introducing a second chlorine atom onto the benzophenone (B1666685) scaffold.
Furthermore, direct halogenation can be employed. For example, the bromination of this compound can be used to synthesize 3-Bromo-5-chloro-2-hydroxybenzophenone. This brominated derivative can then serve as a precursor for the synthesis of other complex molecules like chalcones and chroman-4-ones. Other potential derivatizations include the oxidation of the hydroxyl group or the reduction of the carbonyl group to an alcohol.
This compound is a crucial precursor in the synthesis of complex polydentate ligands, particularly unsymmetrical tetradentate Schiff base ligands. mst.eduresearchgate.netresearchgate.net A systematic approach involves the condensation of this compound with one amino group of a diamine, such as 1,2-diaminobenzene (o-phenylenediamine). mst.eduresearchgate.net This initial reaction forms a tridentate Schiff base intermediate, which still possesses a free amino group. mst.edu
This free amino group can then be reacted with a variety of aldehydes or ketones, such as substituted salicylaldehydes or o-vanillin, to form the final unsymmetrical tetradentate Schiff base ligand. mst.eduresearchgate.net These versatile ligands are capable of coordinating with a wide range of metal ions—including copper(II), nickel(II), zinc(II), and uranium(VI)—to form stable metal complexes with specific physicochemical properties and geometries. mst.eduresearchgate.netresearchgate.net Symmetrical tetradentate ligands can also be formed by reacting two moles of this compound with one mole of 1,2-diaminobenzene. mst.edu
Table 3: Examples of Ligands and Complexes Derived from this compound
| Reactants | Resulting Ligand Type | Complexed Metals | Source(s) |
|---|---|---|---|
| This compound, 1,2-diaminobenzene, substituted salicylaldehydes | Unsymmetrical Tetradentate Schiff Base | Copper(II), Nickel(II) | mst.edu |
| This compound, o-phenylenediamine, salicylaldehyde (B1680747) | Unsymmetrical Tetradentate Schiff Base | Copper(II), Nickel(II), Zinc(II), Manganese(II), Cobalt(II) | researchgate.net |
| This compound, o-phenylenediamine, o-vanillin | Unsymmetrical Tetradentate Schiff Base | Uranyl(II) [UO₂(II)] | researchgate.net |
| This compound, 1,2-diaminobenzene | Symmetrical Tetradentate Schiff Base | Nickel(II) | mst.edu |
This table provides examples of complex ligands synthesized using this compound as a key starting material and the metal ions they are used to complex.
Reaction Mechanisms in the Preparation of this compound
The synthesis of this compound, a significant ultraviolet (UV) absorber, is predominantly achieved through two principal reaction pathways: the Fries rearrangement and Friedel-Crafts acylation. The selection of a specific method can be influenced by factors such as desired yield, regioselectivity, and the availability of starting materials.
A prevalent and historically significant method for synthesizing 2-hydroxybenzophenones is the Fries rearrangement of phenyl esters. beilstein-journals.org In the case of this compound, the process commences with the esterification of p-chlorophenol with benzoyl chloride. This intermediate, p-chlorophenyl benzoate, subsequently undergoes rearrangement in the presence of a Lewis acid, typically aluminum chloride (AlCl₃). chemicalbook.comsemanticscholar.org The reaction can be conducted without a solvent at elevated temperatures, for instance, at 180°C for 10 minutes, yielding 85% of the final product, or at 155–157°C for 2 hours for a 90% yield. chemicalbook.com Alternatively, the reaction can be carried out in a solvent like refluxing chlorobenzene, though this may result in a lower yield. chemicalbook.com
The Friedel-Crafts acylation offers a more direct route to this compound. beilstein-journals.orgsemanticscholar.org This classic electrophilic aromatic substitution involves the reaction of an acylating agent, such as benzoyl chloride, with a substituted phenol (B47542) in the presence of a Lewis acid catalyst. semanticscholar.org For the synthesis of this compound, p-chlorophenol is reacted with benzoyl chloride using aluminum chloride as the catalyst. semanticscholar.org A solvent-free approach has been described where p-chlorophenol and aluminum chloride are mixed and heated, followed by the dropwise addition of benzoyl chloride. This method is noted for its rapid reaction time, completing within 10 minutes, and providing excellent yields. semanticscholar.org
Another innovative approach involves the decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones . beilstein-journals.orgbeilstein-journals.org This transition-metal-free method provides a route to 2-hydroxybenzophenones under mild conditions. beilstein-journals.org The process is believed to proceed via the in-situ generation of hydroperoxides. beilstein-journals.org
Furthermore, a catalytic synthesis method has been developed using benzofuranone derivatives as the starting material. This one-pot reaction utilizes a nickel chloride catalyst, a di-tert-butylperoxide oxidant, and sodium carbonate in a toluene solvent under air. This process is highlighted for its simple operation, mild reaction conditions, and high product yield.
Table 1: Comparison of Synthetic Methodologies for this compound
| Synthetic Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield | Reference |
| Fries Rearrangement | p-Chlorophenyl benzoate | Aluminum chloride | 180°C, 10 min, no solvent | 85% | chemicalbook.com |
| Fries Rearrangement | p-Chlorophenyl benzoate | Aluminum chloride | 155–157°C, 2 h, no solvent | 90% | chemicalbook.com |
| Fries Rearrangement | p-Chlorophenyl benzoate | Aluminum chloride | 130–140°C, 1 h | 72% | chemicalbook.com |
| Fries Rearrangement | p-Chlorophenyl benzoate | Aluminum chloride | Refluxing chlorobenzene, 4 h | 14% | chemicalbook.com |
| Friedel-Crafts Acylation | p-Chlorophenol, Benzoyl chloride | Aluminum chloride | 110°C, 10 min, solvent-free | 72-96% | semanticscholar.org |
| Decarbonylation-Oxidation | 3-Arylbenzofuran-2(3H)-ones | Cesium carbonate | 50°C, THF, open atmosphere | Good to high | beilstein-journals.orgbeilstein-journals.org |
| Catalytic Synthesis | Benzofuranone derivative | Nickel chloride, Di-tert-butylperoxide, Sodium carbonate | 80°C, 12 h, Toluene | 99% | google.com |
Reaction Mechanisms in the Preparation of this compound
The formation of this compound via the Fries rearrangement and Friedel-Crafts acylation involves distinct mechanistic pathways.
The Fries rearrangement is believed to proceed through an intermolecular mechanism. oup.com The first step involves the coordination of the Lewis acid, aluminum chloride, to the carbonyl oxygen of the p-chlorophenyl benzoate. This coordination polarizes the carbonyl group, making the acyl group a better electrophile. Subsequently, the ester linkage is cleaved, generating an acylium ion and an aluminum phenoxide complex. The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide. Due to the directing effect of the hydroxyl group (after work-up) and the chloro substituent, the acylation occurs preferentially at the ortho position to the hydroxyl group, leading to the formation of this compound.
The Friedel-Crafts acylation mechanism also involves the generation of an acylium ion. semanticscholar.org Benzoyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion (C₆H₅CO⁺). This electrophile then attacks the aromatic ring of p-chlorophenol. The hydroxyl group is a strong activating group and an ortho-, para-director, while the chlorine atom is a deactivating group but also an ortho-, para-director. The incoming benzoyl group is directed to the position ortho to the hydroxyl group, which is also meta to the chlorine atom, resulting in the regioselective formation of this compound. The reaction is completed by the deprotonation of the arenium ion intermediate to restore the aromaticity of the ring. The use of solvent-free conditions with grinding can enhance the reaction rate and efficiency. semanticscholar.org
The mechanism for the decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones is proposed to involve a radical pathway. beilstein-journals.org The reaction is initiated by the in-situ formation of hydroperoxides from the solvent, such as tetrahydrofuran (THF), in the presence of a base like cesium carbonate and atmospheric oxygen. These hydroperoxides are thought to play a crucial role in the transformation of the benzofuranone to the corresponding 2-hydroxybenzophenone. beilstein-journals.org
Chemical Reactivity and Advanced Transformation Studies of 5 Chloro 2 Hydroxybenzophenone
Electrophilic and Nucleophilic Substitution Reactions of 5-Chloro-2-hydroxybenzophenone
The reactivity of this compound in substitution reactions is influenced by the electronic effects of its substituents. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions, while the chloro group is a deactivating group but also an ortho-, para-director.
The chloro group attached to the benzophenone (B1666685) ring is generally unreactive towards nucleophilic aromatic substitution. For a related compound, 3-bromo-5-chloro-2-hydroxybenzophenone, the halogen atoms are noted to be susceptible to replacement by nucleophiles such as amines or alkoxides. However, specific documented examples of nucleophilic displacement of the chlorine atom in this compound are not prevalent in readily available literature, suggesting that other parts of the molecule are more reactive under typical nucleophilic conditions.
The hydroxyl group is a primary site of reactivity in this compound. It readily undergoes electrophilic substitution on the oxygen atom. A notable example is its reaction with ethyl 2-bromoacetate. This reaction, when carried out with sodium hydride in dry toluene (B28343), yields a mixture of intermediates including ethyl (2-benzoyl-4-chloro)phenoxyacetate. clockss.org Subsequent treatment of this mixture with sodium ethoxide in refluxing absolute ethanol (B145695) leads to quantitative yields of the cyclized and dehydrated product, ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate. clockss.org
This reactivity highlights the nucleophilic character of the phenoxide ion formed under basic conditions. The hydroxyl group's directing effect also influences electrophilic substitution on the aromatic ring, although reactions directly involving the hydroxyl group itself, such as ether and ester formation, are more commonly reported. libretexts.org
Oxidation and Reduction Chemistry of the Benzophenone Core in this compound
The benzophenone core contains a carbonyl group that is susceptible to reduction. The reduction potential of this compound has been investigated using cyclic voltammetry (CV). researchgate.netresearchgate.net These studies show a distinct reduction peak, with the process being influenced by the solvent used (acetonitrile, DMF, or DMSO). researchgate.netresearchgate.net The reduction primarily occurs at the carbonyl moiety, where an electron is added to the Lowest Unoccupied Molecular Orbital (LUMO), which is predominantly located on the carbonyl group. researchgate.net The presence of the electron-withdrawing chloro group gives the molecule a more favorable reduction potential compared to unsubstituted 2-hydroxybenzophenone (B104022). researchgate.net The product of this reduction is typically the corresponding secondary alcohol, a derivative of diphenylmethanol.
Information regarding the specific conditions for the oxidation of the benzophenone core in this compound is less common, as the phenyl rings are relatively electron-deficient and resistant to oxidation. The primary hydroxyl group could be oxidized under certain conditions, but this would alter the fundamental structure of the starting material.
Specific Reagent Interactions and Associated Reaction Mechanisms
The reaction of this compound with phosphorus pentachloride (PCl₅) is a well-documented and noteworthy transformation. acs.org Instead of the simple conversion of the hydroxyl group to a chloro group, a more complex reaction occurs. The product is not 2,5-dichlorobenzophenone (B102398) directly, but rather an organophosphorus compound, α,α,4-trichloro-α-phenyl-o-tolyl dichlorophosphinate. researchgate.net
In this reaction, the carbonyl oxygen is replaced by two chlorine atoms, and the hydroxyl group is converted into a dichlorophosphinate group. researchgate.net This intermediate is stable enough to be isolated. Upon heating, this compound undergoes thermal decomposition, losing phosphoryl trichloride (B1173362) (POCl₃) to yield 2,5-dichlorobenzophenone. researchgate.netrsc.org This two-step process serves as a convenient method for the synthesis of 2,5-dichlorobenzophenones. acs.orgrsc.org
| Reactant | Reagent | Intermediate Product | Final Product (after pyrolysis) | Reference |
|---|---|---|---|---|
| This compound | Phosphorus Pentachloride (PCl₅) | α,α,4-Trichloro-α-phenyl-o-tolyl dichlorophosphinate | 2,5-Dichlorobenzophenone | , researchgate.net |
This compound is a common precursor for the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction between the carbonyl group of the benzophenone and the primary amino group of various amines. The hydroxyl group often remains, acting as a chelating site in the resulting ligand.
Unsymmetrical tetradentate Schiff base ligands have been synthesized by reacting this compound with o-phenylenediamine, followed by reaction with another carbonyl compound like salicylaldehyde (B1680747) or o-vanillin. asianpubs.orgtandfonline.comresearchgate.net These multi-dentate ligands readily form stable complexes with a variety of metal ions, including Lanthanides (Ln(III)), Ruthenium (Ru(II), Ru(III)), Copper (Cu(II)), Nickel (Ni(II)), Zinc (Zn(II)), Manganese (Mn(II)), and Cobalt (Co(II)). asianpubs.orgtandfonline.comkoreascience.kr
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic azomethine (C=N) bond of the Schiff base. The resulting complexes often exhibit interesting catalytic or biological properties. asianpubs.orgkoreascience.krsemanticscholar.org
| Amine Reagent | Resulting Schiff Base Type | Complexed Metals | Reference |
|---|---|---|---|
| o-Phenylenediamine and Salicylaldehyde | Unsymmetrical Tetradentate | Cu(II), Ni(II), Zn(II), Mn(II), Co(II) | tandfonline.com |
| o-Phenylenediamine and o-Vanillin | Unsymmetrical Tetradentate | Er(III), Pr(III), Gd(III), UO₂(II) | asianpubs.org, researchgate.net |
| o-Phenylenediamine and 2-Thiophenecarbaldehyde | Unsymmetrical Tetradentate | Ru(III) | koreascience.kr |
| Ethylenediamine | Symmetrical Tetradentate | Ru(II) | semanticscholar.org |
Investigating the Influence of Substituents on this compound Reactivity
The reactivity of the this compound scaffold is significantly modulated by the electronic properties and steric hindrance of additional substituents on its aromatic rings. The interplay between the existing chloro, hydroxyl, and benzoyl groups and any new functionalities dictates the molecule's behavior in various chemical transformations. Research into these substituent effects provides critical insights into reaction mechanisms and allows for the strategic design of synthetic pathways to novel derivatives.
The inherent reactivity of benzophenones is often governed by the stability of intermediates, such as ketyl radicals formed during photoreduction, or the electrophilicity of the carbonyl carbon. researchgate.net Substituents can alter the electron density distribution across the molecule, thereby influencing these factors. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects that can either accelerate or decelerate reactions, or direct the formation of specific regioisomers.
Electronic Effects on Synthetic Transformations
In synthetic applications, the nature of substituents plays a crucial role in determining reaction efficiency and yield. For instance, in the synthesis of 3-phenyl-1-benzofuran-2-carboxylic acid derivatives from substituted 2-hydroxybenzophenones, the reactivity of the starting ketone is markedly influenced by the electronic character of its substituents. clockss.org
Studies have shown that the presence of an electron-withdrawing group on the phenyl ring enhances the reactivity of the carbonyl function. clockss.org This increased reactivity facilitates subsequent cyclization and dehydration steps. For example, the conversion of various substituted 2-hydroxybenzophenones to their corresponding ethyl 3-phenyl-1-benzofuran-2-carboxylates demonstrates this principle. The reaction proceeds with significantly higher yields when electron-withdrawing substituents are present compared to electron-donating ones. clockss.org
Table 1: Effect of Substituents on the Yield of Ethyl 3-phenyl-1-benzofuran-2-carboxylates
| Starting Benzophenone Substituent (R1) | Product | Yield (%) |
| H | Ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate | 99 |
| Cl | Ethyl 5,4'-dichloro-3-phenyl-1-benzofuran-2-carboxylate | 94 |
| NO₂ | Ethyl 5-chloro-4'-nitro-3-phenyl-1-benzofuran-2-carboxylate | 91 |
| OCH₃ | Ethyl 5-chloro-4'-methoxy-3-phenyl-1-benzofuran-2-carboxylate | 77 |
Data sourced from a study on the synthesis of 3-phenyl-1-benzofuran-2-carboxylic acid derivatives. clockss.org
Influence on Photochemical Reactivity
The photochemical behavior of benzophenones is highly sensitive to ring substitution. These effects are particularly evident in photoreduction processes and photochemical cycloadditions like the Paternò–Büchi reaction. researchgate.netbeilstein-journals.org The rate and efficiency of these reactions are often dependent on the nature of the lowest triplet excited state (n-π* or π-π*) and the stability of the resulting radical intermediates. researchgate.net
In photoreduction reactions, the rate-determining factor is often the stability of the aromatic ketyl radical formed. researchgate.net Both electron-donating and electron-withdrawing substituents can influence this stability. For example, studies on various benzophenone derivatives have shown a clear correlation between the Hammett constant of the substituent and the reaction kinetics. core.ac.uk Generally, benzophenones with electron-withdrawing groups exhibit higher photochemical efficiency in cycloaddition reactions, while those with electron-donating groups are less efficient. beilstein-journals.org
This principle was demonstrated in the Paternò–Büchi reaction between substituted benzophenones and pyrimidine (B1678525) derivatives. The reaction efficiency and the ratio of regioisomeric products (oxetanes) were clearly correlated with the electronic properties of the substituents on the benzophenone. beilstein-journals.org
Table 2: Substituent Influence on Efficiency and Regioselectivity in the Paternò–Büchi Reaction
| Benzophenone Substituent (Y) | Reaction | Yield (%) | Regioselectivity (2/3) |
| CH₃O (EDG) | with DMT | 25 | 52:48 |
| H | with DMT | 52 | 55:45 |
| F (EWG) | with DMT | 53 | 56:44 |
| Cl (EWG) | with DMT | 77 | 38:62 |
| CN (EWG) | with DMT | 82 | 14:86 |
Data adapted from a study on the Paternò–Büchi reaction of 4,4'-disubstituted benzophenones. beilstein-journals.org EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group.
The data show that strong electron-withdrawing groups like cyano (CN) and chloro (Cl) lead to higher reaction yields compared to the electron-donating methoxy (B1213986) (CH₃O) group. Furthermore, the substituents significantly influence the regioselectivity of the cycloaddition. beilstein-journals.org These effects are attributed to the alteration of the energy levels of the frontier molecular orbitals and the stability of the 1,4-diradical intermediates formed during the reaction. beilstein-journals.org
Similarly, in the photo-Fries rearrangement of p-substituted phenyl benzoates, which produces 5-substituted-2-hydroxybenzophenone derivatives, the electronic nature of the substituent affects the rate of product formation. rug.nlnih.gov A satisfactory quantification of these substituent effects has been achieved using the Hammett linear free energy relationship. rug.nlnih.gov
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Hydroxybenzophenone
Vibrational Spectroscopic Analysis of 5-Chloro-2-hydroxybenzophenone (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, offers a detailed fingerprint of the molecular structure of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to the functional groups present and their chemical environment.
Key vibrational frequencies for this compound are summarized below:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Hydroxyl (-OH) | Stretching | 3200–3600 | |
| Carbonyl (C=O) | Stretching | 1623 | rsc.org |
| Aromatic C-H | Stretching | 3070 | rsc.org |
The hydroxyl group's stretching vibration appears as a broad band, indicative of intramolecular hydrogen bonding with the adjacent carbonyl group. The exact position of the carbonyl stretching frequency is influenced by this hydrogen bonding and the electronic effects of the chlorine substituent.
Nuclear Magnetic Resonance Spectroscopic Studies of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Data (500 MHz, CDCl₃): rsc.org
| Chemical Shift (δ/ppm) | Multiplicity | Integration | Assignment |
| 11.92 | s | 1H | -OH |
| 7.68-7.67 | d | 2H | Aromatic |
| 7.64-7.61 | t | 1H | Aromatic |
| 7.56-7.52 | m | 3H | Aromatic |
| 7.47-7.44 | dd | 1H | Aromatic |
| 7.05-7.03 | d | 1H | Aromatic |
¹³C NMR Data (125 MHz, CDCl₃): rsc.org
| Chemical Shift (δ/ppm) |
| 201.0 |
| 162.0 |
| 137.5 |
| 136.5 |
| 132.7 |
| 129.5 |
| 128.9 |
| 123.7 |
| 20.4 |
| 120.0 |
The downfield shift of the hydroxyl proton is a direct consequence of the strong intramolecular hydrogen bond. The complexity of the aromatic region in the ¹H NMR spectrum arises from the coupling between the protons on the two phenyl rings. In ¹³C NMR, the carbon atom attached to the chlorine atom exhibits a characteristic chemical shift. Studies on derivatives of this compound, such as its thiosemicarbazone complexes, show shifts in these NMR signals upon coordination to a metal center, providing insights into the binding mode of the ligand. rsc.orgresearchgate.net
Electronic Absorption and Emission Spectroscopy of this compound
Ultraviolet-Visible Absorption Characteristics and Transitions
Ultraviolet-visible (UV-Vis) spectroscopy reveals the electronic transitions within the molecule. This compound exhibits intense absorption bands in the UV region, which are attributed to π-π* and n-π* transitions within the aromatic system and the carbonyl group.
| λmax (nm) | Solvent | Reference |
| 354, 262, 226 | Nujol | rsc.org |
| 320-380 | Not specified | nih.gov |
The absorption spectrum is characterized by multiple bands, indicating several possible electronic transitions. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. researchgate.netnih.gov The electronic transitions are crucial for understanding the photophysical and photochemical behavior of the compound, including its use as a UV absorber. beilstein-journals.org
Phosphorescence and Phosphorescence-Excitation Spectroscopy
Phosphorescence spectroscopy provides information about the triplet excited states of a molecule. Studies on benzophenone (B1666685) derivatives, including this compound (also known as BP-7), have been conducted in rigid solutions at 77 K to determine the energy levels and lifetimes of their lowest excited triplet (T₁) states. nih.govresearchgate.net The phosphorescence spectrum of benzophenone itself is known to be sensitive to the environment, exhibiting dual phosphorescence in certain solvent mixtures due to the formation of complexes with solvent molecules. rsc.org The triplet state properties are essential for understanding the photosensitizing capabilities of these compounds. nih.gov
Mass Spectrometric Techniques for Structural Characterization
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.
For this compound (C₁₃H₉ClO₂), the expected exact mass is approximately 232.0291 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Fragmentation patterns observed in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide structural information. nih.govmassbank.jp The fragmentation of the [M-H]⁻ precursor ion of this compound has been studied, revealing characteristic product ions. nih.gov
X-ray Crystallographic Studies on this compound and its Crystal Packing
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. For this compound, crystallographic studies reveal key structural features. researchgate.net
Intramolecular Hydrogen Bonding Networks (e.g., O—H⋯O)
A predominant feature of the molecular structure of this compound is a strong intramolecular hydrogen bond between the hydroxyl group (O—H) and the carbonyl oxygen (C=O). researchgate.netresearchgate.netiucr.org This interaction results in the formation of a stable six-membered ring, a common characteristic in 2-hydroxybenzophenone (B104022) derivatives. researchgate.net The presence of this intramolecular hydrogen bond is confirmed by X-ray crystallography, which shows the enol form is present in the solid state. researchgate.net
The geometry of this hydrogen bond has been precisely characterized. The O—H⋯O angle is reported to be 150(2)°. researchgate.netiucr.org This strong intramolecular linkage contributes to the stability of the molecule's conformation. The formation of this chelate ring is a significant factor in the preference for the enol tautomer. The two aromatic rings in the molecule are not coplanar, exhibiting a dihedral angle of 57.02(3)° with respect to each other. researchgate.netiucr.orgresearchgate.net This non-planar conformation is a balance between the delocalization of electrons across the benzoyl system and the steric hindrance between the two rings.
| Interaction | Description | Angle (°) | Significance |
| O—H⋯O | Intramolecular hydrogen bond | 150(2) researchgate.netiucr.org | Stabilizes the enol tautomer and molecular conformation |
| Dihedral Angle | Angle between the two aromatic rings | 57.02(3) researchgate.netiucr.orgresearchgate.net | Defines the non-planar molecular conformation |
Intermolecular Interactions (e.g., C—H⋯O, C—H⋯π, π–π stacking)
The crystal packing of this compound is governed by a network of weaker intermolecular interactions, which include C—H⋯O hydrogen bonds, C—H⋯π interactions, and π–π stacking. researchgate.netiucr.orgresearchgate.net These interactions are crucial in building the three-dimensional supramolecular architecture.
Furthermore, π–π stacking interactions are present between the phenyl ring and the chlorohydroxy aromatic ring of adjacent molecules. researchgate.netiucr.org The distance between the centroids of these interacting rings (Cg1···Cg2) is 4.2140(9) Å. iucr.org The rings are not perfectly parallel, with a dihedral angle of 10.5° between them. The interplanar distance is 3.702(1) Å, and the offset between the ring centers is 2.01 Å. iucr.org These π–π stacking interactions play a significant role in the efficient packing of the molecules in the crystal lattice.
| Interaction Type | Atoms/Groups Involved | Distance (Å) | Angle (°) | Offset (Å) |
| C—H⋯π iucr.org | C12—H12···Cg2 | H12···Cg2: 2.82(2) | 129(1) | - |
| π–π stacking iucr.org | Phenyl ring and chlorohydroxy aromatic ring | Cg1···Cg2: 4.2140(9) | 10.5 | 2.01 |
| Interplanar distance in π–π stacking iucr.org | - | 3.702(1) | - | - |
Coordination Chemistry and Metal Complexation of 5 Chloro 2 Hydroxybenzophenone
Synthesis and Characterization of Metal Complexes with 5-Chloro-2-hydroxybenzophenone-Derived Ligands
The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure, composition, and physicochemical properties.
The synthesis of lanthanide(III) complexes often utilizes Schiff base ligands derived from this compound. For instance, a new unsymmetrical tetradentate Schiff base, synthesized from this compound, o-phenylenediamine, and o-vanillin, has been used to prepare complexes with Erbium(III), Praseodymium(III), and Gadolinium(III). asianpubs.org The general synthetic route involves reacting the Schiff base ligand with hydrated lanthanide(III) nitrates in an ethanolic solution. asianpubs.org
These complexes, with the general formula [Ln(HL)(NO₃)₂(H₂O)]·2H₂O, have been characterized through various methods. asianpubs.org Elemental analysis confirms the metal-to-ligand stoichiometry, while molar conductance measurements in DMSO indicate their non-electrolytic nature. asianpubs.org Spectroscopic techniques are crucial for elucidating the coordination mode. Infrared (IR) spectra show a shift to a lower frequency for the phenolic C-O stretching vibration upon complexation, indicating coordination of the phenolic oxygen to the lanthanide ion. asianpubs.org The appearance of new bands in the far-IR region, attributable to Ln-O and Ln-N vibrations, provides direct evidence for the bonding between the metal and the donor atoms of the ligand. asianpubs.org Thermal analysis (TG-DTG) helps in understanding the thermal stability and the nature of water molecules (coordinated or lattice) in the complexes. asianpubs.org A coordination number of nine has been suggested for some lanthanide complexes derived from similar semicarbazone ligands. usp.ac.fjresearchgate.net
Table 1: Characterization Data for Lanthanide(III) Complexes with an Unsymmetrical Schiff Base Ligand
| Complex | Molar Conductance (S cm² mol⁻¹) | IR (cm⁻¹) ν(C=N) | IR (cm⁻¹) ν(C-O) | IR (cm⁻¹) ν(Ln-O) / ν(Ln-N) |
| [Pr(HL)(NO₃)₂(H₂O)]·2H₂O | 15.6 | 1618 | 1272 | 437 / 544 |
| [Gd(HL)(NO₃)₂(H₂O)]·2H₂O | 14.2 | 1621 | 1272 | 467 / 581 |
| [Er(HL)(NO₃)₂(H₂O)]·2H₂O | 12.8 | 1620 | 1272 | 452 / 564 |
| Data sourced from Bi, C. et al. asianpubs.org |
Ligands derived from this compound form stable complexes with a variety of transition metals. The synthesis generally involves refluxing the ligand with the corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol (B145695) or methanol. tandfonline.comsemanticscholar.org
Unsymmetrical tetradentate Schiff base ligands have been used to synthesize complexes of Co(II), Ni(II), Cu(II), Zn(II), and Mn(II). tandfonline.comerpublications.com These complexes are typically stable in air and soluble in solvents like DMF and DMSO. tandfonline.com Molar conductivity measurements have shown them to be non-electrolytes. tandfonline.com Similarly, tridentate ONO-type Schiff bases have been used to create complexes with Cr(III), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). semanticscholar.org
Thiosemicarbazone derivatives of this compound also form well-defined complexes. Mixed ligand complexes of zinc(II) containing a this compound thiosemicarbazone and acetylacetone (B45752) have been synthesized and characterized. researchgate.nettandfonline.comtypeset.io Nickel(II) complexes with various substituted thiosemicarbazones have also been prepared, often in the presence of a co-ligand like triphenylphosphine (B44618). rsc.orgresearchgate.netfigshare.com These complexes have been thoroughly characterized by elemental analysis, IR, ¹H and ³¹P NMR spectroscopy, and in some cases, single-crystal X-ray diffraction. rsc.orgresearchgate.netfigshare.com
Table 2: Examples of Transition Metal Complexes with this compound Derivatives
| Metal Ion | Ligand Type | Proposed Geometry | References |
| Co(II) | Schiff Base | Octahedral | tandfonline.comsemanticscholar.org |
| Ni(II) | Schiff Base | Octahedral | tandfonline.comsemanticscholar.org |
| Ni(II) | Thiosemicarbazone | Square Planar, Distorted-Octahedral | rsc.orgtandfonline.com |
| Cu(II) | Schiff Base | Square Planar | tandfonline.com |
| Zn(II) | Schiff Base | Tetrahedral | tandfonline.com |
| Zn(II) | Thiosemicarbazone | Distorted Square-Pyramidal | researchgate.nettandfonline.com |
| Mn(II) | Schiff Base | Octahedral | tandfonline.com |
| Mn(III) | Schiff Base | Square Pyramidal | asianpubs.org |
| Cd(II) | Thiosemicarbazone | Distorted Trigonal Bipyramidal, Tetrahedral | researchgate.net |
Ligand Behavior and Chelation Properties of this compound Derivatives
The coordination behavior of ligands derived from this compound is dictated by the nature of the functional groups introduced during their synthesis. These modifications create multidentate chelating agents capable of forming stable ring structures with metal ions.
Schiff base ligands are typically synthesized through the condensation reaction of the ketone group of this compound with a primary amine. Unsymmetrical tetradentate Schiff bases can be prepared in a stepwise manner. asianpubs.orgtandfonline.com For example, a mono-Schiff base is first formed by reacting this compound with o-phenylenediamine. asianpubs.orgtandfonline.com This intermediate is then reacted with a different aldehyde, such as salicylaldehyde (B1680747) or o-vanillin, to yield the final unsymmetrical ligand. asianpubs.orgtandfonline.com
These Schiff bases typically act as multidentate ligands, coordinating to metal ions through the phenolic oxygen and the imine (azomethine) nitrogen atoms. asianpubs.orgsemanticscholar.org The chelation behavior is confirmed by IR spectroscopy. Upon complexation, the broad band corresponding to the phenolic ν(O-H) disappears, indicating deprotonation and coordination of the oxygen atom. koreascience.kr Furthermore, the characteristic ν(C=N) stretching vibration of the azomethine group often shifts to a lower frequency, which signifies the coordination of the imine nitrogen to the central metal ion. asianpubs.orgkoreascience.kr These ligands can be tridentate (ONO) or tetradentate (ONNO), depending on the amine used in their synthesis. asianpubs.orgtandfonline.comsemanticscholar.org
Thiosemicarbazone derivatives are formed by the reaction of this compound with a thiosemicarbazide. These ligands are known for their versatile coordination behavior due to the presence of nitrogen and sulfur donor atoms in addition to the phenolic oxygen. tandfonline.com
The chelation mode of thiosemicarbazone ligands can vary depending on the metal ion and reaction conditions. In some mixed ligand zinc(II) complexes, the this compound thiosemicarbazone acts as a monodentate ligand, coordinating only through the thione sulfur atom. researchgate.nettandfonline.com In other cases, particularly with nickel(II), the thiosemicarbazone can behave as a dibasic, tridentate ONS chelating agent, coordinating through the deprotonated phenolic oxygen, the azomethine nitrogen, and the thione sulfur atom. rsc.orgresearchgate.netfigshare.com This flexibility allows for the formation of complexes with different geometries and coordination numbers.
Structural and Electronic Properties of Metal-5-Chloro-2-hydroxybenzophenone Complexes
The structural and electronic properties of these metal complexes are diverse and are investigated using a range of techniques including single-crystal X-ray diffraction, magnetic susceptibility measurements, and electronic spectroscopy.
The molecular structure of this compound itself features an intramolecular hydrogen bond, with the two aromatic rings inclined at a significant angle to each other. researchgate.net This inherent structure influences the conformation of the resulting ligands and their complexes.
For transition metal complexes, a variety of geometries are observed. For example, nickel(II) complexes with thiosemicarbazone derivatives have been shown to adopt a square planar geometry, with the Ni(II) ion coordinated to the O, N, and S atoms of the thiosemicarbazone and a phosphorus atom from a triphenylphosphine co-ligand. rsc.orgresearchgate.net X-ray diffraction studies on a zinc(II) complex with a thiosemicarbazone ligand revealed a distorted square-pyramidal geometry. researchgate.nettandfonline.com Other proposed geometries based on spectral and magnetic data include octahedral for certain Fe(III), Co(II), and Ni(II) complexes and square pyramidal for Mn(III) complexes. semanticscholar.orgasianpubs.org The electronic spectra of these complexes show d-d transitions that are characteristic of their specific geometry. asianpubs.org
The electronic properties, such as redox behavior, have been studied using techniques like cyclic voltammetry. rsc.orgresearchgate.net These studies on nickel(II) thiosemicarbazone complexes show that the redox processes are significantly influenced by the central metal ion and the nature of the substituents on the ligand. rsc.orgresearchgate.netfigshare.com Both metal-centered and ligand-centered redox processes have been observed. figshare.com Density Functional Theory (DFT) calculations have also been employed to understand the electronic structure, polarizability, and frontier orbital energies of these complexes. researchgate.nettandfonline.com
Coordination Geometries and Bonding Parameters
The coordination geometry of metal complexes containing this compound-derived ligands is highly dependent on the metal ion, the specific ligand structure, and the presence of co-ligands. X-ray crystallography has been instrumental in elucidating these structures, revealing a range of coordination numbers and geometries from square planar to octahedral and distorted polyhedra.
Schiff base ligands derived from this compound can form complexes with various metals, including Cu(II), Ni(II), Zn(II), Co(II), and Ru(III). tandfonline.comsci-hub.se For instance, zinc(II) complexes with thiosemicarbazone ligands derived from this compound have been synthesized and characterized. tandfonline.com In one such complex, [Zn(L)(acac)₂], where L is the thiosemicarbazone ligand and acac is acetylacetonate (B107027), the ligand coordinates to the zinc(II) ion as a monodentate agent through the sulfur atom. tandfonline.comresearchgate.net This results in a distorted square-pyramidal geometry around the zinc center, which is coordinated to the sulfur atom and four oxygen atoms from the two acetylacetonate moieties. tandfonline.comresearchgate.net
Another study detailed a zinc(II) complex, [ZnI(2,2′-bipy)(chb)], where 'chb' is the deprotonated this compound. doi.org This complex features a five-coordinate zinc ion in a distorted square pyramidal geometry. doi.org
Nickel(II) complexes with Schiff base ligands derived from this compound and N-substituted thiosemicarbazones, along with triphenylphosphine as a co-ligand, exhibit a square planar geometry. rsc.org Single-crystal X-ray diffraction confirmed that the nickel(II) ion is coordinated by the oxygen, nitrogen, and sulfur atoms of the thiosemicarbazone ligand and the phosphorus atom of triphenylphosphine. rsc.org In contrast, a nickel(II) complex with a potentially pentadentate Schiff base ligand derived from this compound and 4-azaoctane-1,8-diamine was found to have a five-coordinate geometry, intermediate between square pyramidal and trigonal bipyramidal.
Copper(II) complexes also display varied coordination environments. Binuclear copper(II) complexes bridged by the phenolic oxygens of an N-n-butyl Schiff base derivative of this compound have been reported. rsc.org In these complexes, each copper atom exists in a four-coordinated, approximately planar ligand environment. rsc.org A five-coordinate copper(II) complex with a Schiff base ligand analogous to the nickel(II) complex mentioned above was also synthesized, with a geometry closer to square pyramidal.
The table below summarizes crystallographic data for selected metal complexes incorporating ligands derived from this compound.
| Complex | Metal Ion | Coordination Geometry | Key Bonding Parameters (Å) | Reference |
| [Ni(acpn)] | Ni(II) | Trigonal Bipyramidal | a=11.084, b=18.224, c=14.197, β=92.57° | |
| [Cu(acpn)] | Cu(II) | Square Pyramidal | a=11.065, b=18.481, c=14.019, β=93.53°, Apical bond: 2.291 | |
| [Ni(L¹)(PPh₃)] (L¹ = thiosemicarbazone derivative) | Ni(II) | Square Planar | Ni-P = 2.204, Ni-S = 2.155, Ni-O = 1.854, Ni-N = 1.838 | rsc.org |
| [ZnI(2,2′-bipy)(chb)] | Zn(II) | Distorted Square Pyramidal | τ₅ = 0.016-0.03 (where 0 is ideal square pyramidal) | doi.org |
| bis[bromo-(N-n-butyl-5-chloro-α-phenyl-2-hydroxybenzylidene)aminato-µ-O-copper(II)] | Cu(II) | Four-coordinate, Planar | Binuclear, bridged by phenolic oxygens. | rsc.org |
Table generated from research findings. Note: 'acpn' refers to the pentadentate ligand from 4-azaoctane-1,8-diamine and this compound.
Magnetic Properties and Spectroscopic Signatures of Complexes
The magnetic and spectroscopic properties of metal complexes of this compound are dictated by the nature of the metal ion, its oxidation state, and the coordination environment.
Magnetic Properties: The magnetic moments of these complexes provide insight into the number of unpaired electrons and the geometry. For instance, a high-spin nickel(II) complex with a pentadentate Schiff base ligand derived from this compound exhibited a magnetic moment of 3.2 BM at room temperature, consistent with a high-spin d⁸ configuration in a five-coordinate environment. In contrast, square planar nickel(II) complexes with thiosemicarbazone derivatives are diamagnetic, as expected for a low-spin d⁸ configuration in this geometry. rsc.org
Binuclear copper(II) complexes with Schiff base derivatives of this compound have shown antiferromagnetic interactions between the copper centers, which are bridged by phenolic oxygen atoms. rsc.org The strength of this interaction is dependent on the precise geometry of the Cu₂O₂ bridge. rsc.org Ruthenium(III) complexes with unsymmetrical Schiff bases from this compound have magnetic moments that indicate a single unpaired electron in a low-spin d⁵ configuration within an octahedral geometry. koreascience.kr
Spectroscopic Signatures:
Infrared (IR) Spectroscopy: IR spectra are crucial for confirming the coordination of the ligand to the metal ion. In the free ligand, a broad band corresponding to the phenolic O-H stretch is observed, which typically disappears upon complexation due to deprotonation and coordination of the phenolic oxygen. The C=O stretching frequency of the benzophenone (B1666685) moiety may also shift upon coordination. For Schiff base derivatives, a key indicator of complex formation is the shift in the C=N (azomethine) stretching frequency.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes reveal information about the coordination geometry and the nature of the metal-ligand bonding. For the five-coordinate nickel(II) complex [Ni(acpn)], absorption bands in dichloromethane (B109758) solution were observed at 16250, 10400, 8200, and 5200 cm⁻¹, which are characteristic of a high-spin configuration. The analogous copper(II) complex, [Cu(acpn)], showed bands at 16500 (shoulder) and 14200 cm⁻¹.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Cu(II). The EPR spectra of Cu(II) complexes can provide detailed information about the coordination environment and the nature of the metal-ligand bonds. For certain binuclear copper(II) complexes of this compound derivatives, EPR spectra at both room temperature and 77 K only revealed signals attributable to trace amounts of a monomeric parent complex, with the binuclear species being EPR-silent due to strong antiferromagnetic coupling. rsc.org
| Complex Type | Metal Ion | Magnetic Property | Key Spectroscopic Data (cm⁻¹) | Reference |
| [Ni(acpn)] | Ni(II) | Paramagnetic (3.2 BM) | UV-Vis: 16250, 10400, 8200, 5200 (in CH₂Cl₂) | |
| [Cu(acpn)] | Cu(II) | Paramagnetic | UV-Vis: 16500 (sh), 14200 (in CH₂Cl₂) | |
| [Ni(L)(PPh₃)] | Ni(II) | Diamagnetic | Characterized by ¹H and ³¹P NMR | rsc.org |
| Binuclear Cu(II) Schiff Base Complex | Cu(II) | Antiferromagnetic | EPR silent (binuclear), trace monomer signal observed | rsc.org |
| [Ru(CHBPH-TP)Cl₂] | Ru(III) | Paramagnetic (Low-spin d⁵) | Octahedral geometry suggested by IR and conductivity studies | koreascience.kr |
Table generated from research findings. Note: 'acpn' and 'L' refer to specific Schiff base ligands derived from this compound.
Catalytic Applications and Mechanistic Insights of this compound Metal Complexes
While the primary focus of research on this compound metal complexes has been on their synthesis and structural characterization, some studies have explored their potential in catalysis. Schiff base complexes, in particular, are known to be effective catalysts for various organic transformations. uchile.cl
Ruthenium(III) complexes containing unsymmetrical Schiff base ligands derived from this compound have demonstrated catalytic activity in the oxidation of styrene (B11656). koreascience.kr Specifically, complexes like [Ru(CHBPH-TP)Cl₂], where CHBPH-TP is a ligand formed from this compound, 1,2-diaminobenzene, and 2-thiophenecarbaldehyde, catalyze the oxidation of styrene using sodium hypochlorite (B82951) as the oxidant in the presence of a phase transfer agent. koreascience.kr The major reaction pathway was found to be the oxidative cleavage of the C=C bond, yielding benzaldehyde (B42025) as the primary product. koreascience.kr The proposed octahedral geometry and the low-spin d⁵ configuration of the Ru(III) center are crucial for this catalytic activity. koreascience.kr
The mechanism of such oxidation reactions often involves the formation of a high-valent metal-oxo species. In the case of the ruthenium-catalyzed styrene oxidation, it is proposed that the Ru(III) complex is first oxidized by sodium hypochlorite to a higher oxidation state, likely a Ru(V)=O species. This powerful oxidizing agent then attacks the double bond of the styrene molecule, leading to the cleavage product. The phase transfer catalyst facilitates the transfer of the hypochlorite oxidant from the aqueous phase to the organic phase where the catalyst and substrate reside.
While specific mechanistic studies on this compound complexes are limited, insights can be drawn from related systems. For example, the oxidation of C-H bonds catalyzed by other transition metal complexes with oxidants like m-chloroperoxybenzoic acid (m-CPBA) can proceed through various pathways, including concerted mechanisms or rebound processes involving metal-oxyl species, often avoiding free-radical pathways which lead to lower selectivity. rsc.org The electronic properties of the ligands, such as those conferred by the chloro- and benzoyl- substituents in this compound, can modulate the redox potential of the metal center and influence the reactivity and selectivity of the catalytic process.
Furthermore, the enzymatic dehydrochlorination of 5-chloro-2-hydroxyhydroquinone, a related compound, has been studied in detail. nih.gov The mechanism involves a His-Asp catalytic dyad that initiates the reaction through general base catalysis, abstracting a proton and leading to the spontaneous loss of a chloride ion. nih.gov Although this is an enzymatic process, it highlights the chemical lability of the chloro-substituted aromatic ring, a feature that could potentially be exploited in synthetic catalytic systems based on this compound metal complexes.
Photochemistry and Photophysical Processes of 5 Chloro 2 Hydroxybenzophenone
Mechanisms of Ultraviolet Radiation Absorption and Photostabilization by 5-Chloro-2-hydroxybenzophenone
This compound is a member of the 2-hydroxybenzophenone (B104022) class of UV absorbers, which are widely recognized for their photostability. beilstein-journals.org The primary mechanism for their function involves the absorption of UV radiation and the subsequent dissipation of the absorbed energy through non-destructive pathways. beilstein-journals.orglongchangchemical.com The presence of a hydroxyl group ortho to the carbonyl group is crucial for this process. longchangchemical.com
The photostabilization mechanism relies on the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. longchangchemical.com Upon absorption of UV photons, the molecule undergoes a series of transformations that effectively convert the electronic excitation energy into harmless thermal energy. longchangchemical.comresearchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics and Photostability
A key process in the photoprotective action of this compound is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govtubitak.gov.tr In its ground state, the molecule exists in an enol form, stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto tautomer. nih.govresearchgate.netebi.ac.uk
This ESIPT process occurs on an ultrafast timescale, typically within femtoseconds to picoseconds. researchgate.net The resulting excited keto form is unstable and quickly returns to the ground state through non-radiative pathways, followed by a reverse proton transfer to regenerate the original enol form. researchgate.netebi.ac.uk This cyclical process allows the molecule to dissipate large amounts of UV energy without undergoing permanent chemical change, thus conferring high photostability. researchgate.net The efficiency of this process is a major reason for the use of 2-hydroxybenzophenones as UV stabilizers. researchgate.net
Energy Dissipation Pathways of Photoexcited States
Following the absorption of UV radiation and the initial ESIPT, the photoexcited this compound molecule must efficiently dissipate the excess energy to return to its ground state. The primary energy dissipation pathway is through non-radiative decay. researchgate.net After the formation of the excited keto tautomer, the molecule undergoes internal conversion, a process where it transitions from a higher electronic state to a lower one without the emission of light. researchgate.net
This internal conversion is often facilitated by molecular vibrations and rotations, which help to dissipate the energy as heat into the surrounding environment. researchgate.net The molecule may also undergo torsional motions, particularly around the bond connecting the two phenyl rings, which further aids in the rapid and efficient dissipation of the absorbed energy. researchgate.net This entire cycle of absorption, ESIPT, and energy dissipation happens very quickly, allowing a single molecule to absorb and safely dissipate multiple UV photons in a short amount of time. researchgate.net
Triplet State Characteristics and Phosphorescence Phenomena of this compound
While the primary deactivation pathway for photoexcited this compound is through rapid internal conversion from the singlet excited state, the molecule can also undergo intersystem crossing to the triplet state. nih.gov Studies on benzophenone (B1666685) derivatives, including this compound (also known as BP-7), have been conducted in rigid solutions at low temperatures (77 K) to investigate their triplet state properties. nih.gov
Under these conditions, the phosphorescence spectra can be observed, which provides information about the energy and lifetime of the lowest excited triplet state (T1). nih.gov The triplet-triplet absorption spectra have also been recorded in solution at room temperature. nih.gov
| Parameter | Value | Conditions |
| Triplet State (T1) Energy Level | Determined from the first peak of phosphorescence | Rigid solution at 77 K |
| Triplet State (T1) Lifetime | Determined from the first peak of phosphorescence | Rigid solution at 77 K |
Table 1: Triplet State Properties of this compound. Data derived from studies on benzophenone derivatives. nih.gov
Photosensitization Mechanisms and Singlet Oxygen Generation by this compound
Although 2-hydroxybenzophenones are designed to be photostable, they can act as photosensitizers under certain conditions, leading to the generation of reactive oxygen species like singlet oxygen (¹O₂). nih.gov This occurs when the excited triplet state of the benzophenone derivative transfers its energy to ground-state molecular oxygen (a triplet state), promoting it to the highly reactive singlet state. epj-conferences.org
The generation of singlet oxygen by photosensitization with this compound has been observed in acetonitrile (B52724) at room temperature. nih.gov The time-resolved near-infrared emission spectrum of the generated singlet oxygen can be detected. nih.gov While the ESIPT mechanism is the dominant and desired pathway for energy dissipation, the potential for photosensitization and singlet oxygen generation is a factor to consider in the application of these compounds, as singlet oxygen can contribute to the degradation of the polymer matrix the UV absorber is intended to protect. longchangchemical.comnih.gov The efficiency of singlet oxygen generation can be influenced by the wavelength of excitation. epj-conferences.org
Photoinitiated Polymerization Processes Involving this compound
Benzophenone and its derivatives are well-known photoinitiators for polymerization reactions. pschemicals.commdpi.com They belong to the class of Type II photoinitiators, which generate free radicals through a bimolecular reaction. mdpi.com Upon UV irradiation, the benzophenone is excited to its triplet state and then abstracts a hydrogen atom from a co-initiator (often an amine) to form two radicals that can initiate polymerization. pschemicals.commdpi.com
However, the presence of the phenolic hydroxyl group in 2-hydroxybenzophenones like this compound can interfere with photoinitiated radical polymerization. longchangchemical.com This is because the phenolic hydroxyl group can act as a radical scavenger, which can inhibit the curing process of coatings. longchangchemical.com Despite this, this compound has been mentioned in the context of copolymerizable photoinitiators. google.com In some systems, the UV absorbing properties of the benzophenone moiety are utilized in conjunction with a separate photoinitiator. researchgate.net
Photo-Fries Rearrangement Reactions of this compound Derivatives
The photo-Fries rearrangement is a photochemical reaction where a phenyl ester is converted into a hydroxy aryl ketone upon exposure to UV light. wikipedia.orgsigmaaldrich.com This reaction proceeds through a radical mechanism and can yield both ortho and para isomers. wikipedia.org
While this compound itself is a product of such a rearrangement, derivatives of it can be formed through this process. For example, the irradiation of para-substituted aryl benzoates can lead to the formation of 5-substituted-2-hydroxybenzophenones. unipv.itrug.nl Studies have shown that conducting the photo-Fries rearrangement in micellar media can significantly enhance the selectivity towards the formation of the 2-hydroxybenzophenone derivatives, with yields often exceeding 90%. unipv.itrug.nl This method provides a synthetically useful route to various substituted 2-hydroxybenzophenones. rug.nlconicet.gov.ar
| Reactant | Product | Reaction Condition | Selectivity |
| p-Substituted Phenyl Benzoate (B1203000) | 5-Substituted-2-hydroxybenzophenone | UV irradiation in micellar solution | High selectivity for the 2-hydroxybenzophenone derivative |
Table 2: Example of Photo-Fries Rearrangement to Form 2-Hydroxybenzophenone Derivatives. unipv.itrug.nl
Biological Activity and Medicinal Chemistry Applications of 5 Chloro 2 Hydroxybenzophenone Derivatives
Antimicrobial Activities of 5-Chloro-2-hydroxybenzophenone Derivatives
The quest for novel antimicrobial agents has led researchers to investigate the potential of this compound derivatives. These compounds have shown encouraging results against a variety of microbial pathogens.
Antibacterial Mechanisms and Spectrum of Activity
Derivatives of this compound have demonstrated notable antibacterial properties. The core structure, featuring a halogen (chlorine), a hydroxyl group, and a benzophenone (B1666685) skeleton, is thought to be crucial for its activity. The presence of these functional groups can render the molecule electron-deficient, which may affect its reactivity and interactions with bacterial cells. Preliminary studies suggest that these compounds may exert their antibacterial effect by inhibiting essential enzymes within the bacteria or by disrupting the integrity of the cell membrane.
Research has shown that certain sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzoic acid scaffold exhibit in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide has been identified as a particularly active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 µmol/L. nih.gov Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, has shown good activity against Mycobacterium kansasii. nih.gov The antibacterial efficacy of these derivatives is often linked to the nature and position of substituents on the benzophenone core.
The table below summarizes the antibacterial activity of selected this compound derivatives.
| Compound Name | Bacterial Strain | Activity (MIC) | Reference |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA) | 15.62-31.25 µmol/L | nih.gov |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | nih.gov |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | nih.gov |
Antifungal and Antiviral Properties
The antimicrobial spectrum of this compound derivatives extends to antifungal and potentially antiviral activities. While research in these areas is less extensive compared to their antibacterial properties, initial findings are promising.
Some studies on related benzophenone structures have indicated general antifungal activity. mdpi.com However, specific investigations into this compound derivatives have shown that their antifungal potency can be weak. nih.gov For example, a study evaluating a series of sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid found them to have almost no antifungal activity. nih.gov
Regarding antiviral properties, the broader class of benzophenones has been reported to possess antiviral activity. nih.gov Thiosemicarbazone derivatives, which can be synthesized from benzophenones, and their metal complexes have been reviewed for their potential antiviral applications. nih.govmedchemexpress.com However, specific studies focusing on the antiviral effects of this compound derivatives are limited, and this remains an area for future investigation.
Anticancer and Antitumor Potentials and Mechanisms of Action
A significant body of research highlights the potential of this compound derivatives as anticancer and antitumor agents. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death and interference with key cellular signaling pathways.
The general benzophenone scaffold is recognized for its pharmacological effectiveness against various cancers. researchgate.net The substitution pattern on the benzophenone ring, including the presence of chloro and fluoro groups, has been found to influence the potency of these compounds. researchgate.net
Induction of Apoptosis and Cellular Cytotoxicity
A key mechanism through which this compound derivatives exhibit their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. This process is often accompanied by cellular cytotoxicity.
Studies on related benzophenone analogs have demonstrated their ability to induce apoptosis. For instance, novel benzophenone analogs have been shown to inhibit tumor growth by targeting apoptosis. researchgate.net The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). researchgate.net The presence of methyl, chloro, and fluoro groups on the benzophenone moiety can enhance the cytotoxic effect. researchgate.net
Furthermore, thiosemicarbazone derivatives of this compound, particularly their zinc(II) complexes, have been synthesized and tested for their in vitro anticancer properties against human colon cancer (HCT 116) and breast cancer (MCF-7) cell lines. nih.gov
Inhibition of Protein Kinase Activity
The inhibition of protein kinases is a well-established strategy in cancer therapy, as these enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. mdpi.com While direct studies on this compound are limited, research on structurally related compounds suggests that kinase inhibition is a plausible mechanism for its anticancer activity.
Benzophenone derivatives, in general, are being investigated as kinase inhibitors. researchgate.net More specifically, derivatives of scaffolds like benzothiophene, which share structural similarities, have been developed as multi-kinase inhibitors with anticancer activity. nih.govnih.gov These compounds have shown inhibitory activity against key kinases such as:
Cdc-like kinases (CLKs): CLK1 and CLK4 are overexpressed in several human tumors and are involved in pre-mRNA splicing, a process crucial for tumor biology. nih.govmdpi.com
Dual-specificity tyrosine-regulated kinases (DYRKs): DYRK1A and DYRK1B are linked to chronic human diseases, and their inhibition is a therapeutic target. nih.govuit.no
Haspin: This serine/threonine kinase is important for normal mitosis, and its inhibition can delay cell cycle progression. medchemexpress.comnih.govnih.gov
The development of 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors suggests that the hydroxybenzophenone core can be a scaffold for designing such inhibitors. nih.govnih.gov For example, a 5-hydroxybenzothiophene hydrazide derivative has shown potent inhibition against a panel of kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A. nih.gov This provides a strong rationale for investigating the kinase inhibitory potential of this compound derivatives.
The table below shows the inhibitory activity of a related 5-hydroxybenzothiophene derivative against various protein kinases.
| Kinase | IC₅₀ (nM) | Reference |
| Clk4 | 11 | nih.gov |
| DRAK1 | 87 | nih.gov |
| Haspin | 125.7 | nih.gov |
| Clk1 | 163 | nih.gov |
| Dyrk1B | 284 | nih.gov |
| Dyrk1A | 353.3 | nih.gov |
Anti-inflammatory Properties of this compound Derivatives
Derivatives of this compound have also been investigated for their anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and the development of new anti-inflammatory agents is of significant interest.
The anti-inflammatory activity of benzophenone derivatives has been well-documented. nih.gov Studies have shown that the presence of a chloro moiety on the benzophenone structure can contribute to potent anti-inflammatory effects. For example, synthesized benzophenones containing a chloro group at the meta position demonstrated effective anti-inflammatory activity in carrageenan-induced foot pad edema and air pouch tests, with performance comparable to reference nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and indomethacin. nih.gov
The mechanism of anti-inflammatory action for these compounds is thought to involve the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov The structural features of this compound derivatives make them promising candidates for the development of novel anti-inflammatory drugs.
Enzyme Inhibition Studies and Protein-Ligand Interactions
Derivatives of this compound have been the subject of various enzyme inhibition studies, demonstrating their potential to interact with and modulate the function of key biological enzymes. The core structure, featuring a hydroxyl group ortho to the carbonyl and a chlorine atom at the 5-position, provides a unique framework for designing specific enzyme inhibitors.
Research has shown that benzophenone derivatives can act as inhibitors for several enzymes. For instance, certain analogs have been investigated for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are relevant in the management of diabetes. researchgate.netmdpi.com The interactions between these compounds and the enzyme's active site are crucial for their inhibitory activity. Molecular docking studies have been employed to visualize and understand these protein-ligand interactions, revealing that hydrogen bonding and other non-covalent interactions play a significant role in the binding of these inhibitors. researchgate.netedulll.gr
Specifically, the 2-hydroxy group and the carbonyl oxygen of the benzophenone scaffold can chelate metal ions or form hydrogen bonds with amino acid residues in the enzyme's active site. The chlorine atom at the 5-position can influence the electronic properties of the aromatic ring and participate in halogen bonding or hydrophobic interactions, further enhancing the binding affinity and specificity. researchgate.net For example, studies on 2,2′-dihydroxybenzophenones and their N-acyl hydrazone analogues as inhibitors of human glutathione (B108866) transferase A1-1 (hGSTA1-1), an enzyme involved in multidrug resistance, have shown that these compounds interact primarily at the catalytic site. edulll.gr
The following table summarizes the inhibitory activity of selected this compound derivatives against various enzymes:
| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50) |
| This compound Analog 9d | Vascular Endothelial Growth Factor (VEGF) | Binding Energy: -7.66 kJ mol–1 nih.gov |
| 2,2'-dihydroxy-4-methoxy-5-chlorobenzophenone | Human Glutathione Transferase A1-1 (hGSTA1-1) | 1.77 ± 0.10 µM edulll.gr |
| N'-(2,2'-dihydroxy-4-methoxy-5-chlorobenzoyl)acetohydrazide | Human Glutathione Transferase A1-1 (hGSTA1-1) | 0.33 ± 0.05 µM edulll.gr |
Modulation of Signal Transduction Pathways by this compound Analogs
Beyond direct enzyme inhibition, this compound analogs have been shown to modulate various signal transduction pathways, which are critical in cellular processes and the development of diseases like cancer. The ability of these compounds to interfere with signaling cascades makes them attractive candidates for the development of novel therapeutics.
One key area of investigation is their impact on pathways related to cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). For example, a novel benzophenone analog, compound 9d, which incorporates methyl, chloro, and fluoro groups, has demonstrated significant anti-tumor effects. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells and promote apoptosis. nih.gov
Furthermore, compound 9d was shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) pathway. nih.gov Molecular docking studies indicated that this analog binds to the active site of the VEGF protein, thereby inhibiting its function. nih.gov The modulation of such pathways is a crucial mechanism for the anti-cancer properties of these benzophenone derivatives.
The structural features of these analogs, including the position and nature of substituents on the benzophenone scaffold, are critical for their activity. The presence of the 5-chloro group, often in combination with other functional groups, can enhance the compound's ability to interact with specific protein targets within a signaling cascade.
Drug Design and Development Strategies Incorporating Benzophenone Scaffolds
The benzophenone scaffold serves as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. nih.govresearchgate.netnih.gov This versatility makes it an excellent starting point for drug design and development.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, SAR studies have provided valuable insights for designing more potent and selective compounds.
Key findings from SAR studies on benzophenone derivatives include:
The 2-hydroxy group: This group is often crucial for activity, as it can form a strong intramolecular hydrogen bond with the carbonyl oxygen, influencing the conformation of the molecule and its ability to interact with biological targets. edulll.grresearchgate.net
The 5-chloro substituent: The presence and position of the chlorine atom significantly impact the electronic and lipophilic properties of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. researchgate.netacs.org
Other substituents: The addition of other functional groups to the benzophenone rings can dramatically alter the biological activity. For instance, in a series of benzophenone analogs, the introduction of methyl and fluoro groups alongside the chloro group in compound 9d resulted in higher anti-tumor potency. nih.gov Similarly, in the context of HIV reverse transcriptase inhibitors, the replacement of a para-chloro group with a trifluoromethyl group was explored, showing that while the trifluoro-based compounds were active, they were less potent than the chloro-substituted counterparts. acs.org
The following table provides a simplified overview of SAR for certain benzophenone derivatives:
| Structural Feature | Impact on Activity | Example |
| 2-hydroxy group | Often essential for binding | Intramolecular hydrogen bonding with carbonyl edulll.grresearchgate.net |
| 5-chloro substituent | Influences electronic properties and binding | Enhanced anti-tumor activity in some analogs nih.gov |
| Additional substituents | Modulates potency and selectivity | Fluoro and methyl groups increasing anti-cancer effects nih.gov |
Lead Optimization and Drug Discovery from this compound Analogs
Lead optimization is a critical phase in drug discovery where a promising "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netspirochem.combiosolveit.de this compound and its analogs have served as valuable lead structures in various drug discovery programs.
The process of lead optimization for these compounds involves a systematic exploration of the chemical space around the benzophenone scaffold. biosolveit.de This includes:
Modification of substituents: As highlighted by SAR studies, altering the substituents on the aromatic rings can lead to significant improvements in activity. This iterative process of synthesis and biological testing helps in identifying the optimal substitution pattern. researchgate.net
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can enhance the drug-like properties of the molecule. For example, exploring different halogen substitutions or replacing a phenyl ring with a heterocyclic ring. nih.gov
Computational modeling: In silico tools such as molecular docking and quantitative structure-activity relationship (QSAR) models are increasingly used to guide the design of new analogs, saving time and resources. researchgate.netfrontiersin.org
Through these lead optimization strategies, derivatives of this compound have been developed as potent inhibitors of various biological targets, including enzymes and signaling proteins involved in cancer and viral infections. nih.govacs.orggoogle.com The ultimate goal is to develop a clinical candidate with a favorable efficacy and safety profile. researchgate.netspirochem.com
Environmental Behavior and Toxicological Mechanisms of 5 Chloro 2 Hydroxybenzophenone
Environmental Persistence and Degradation Pathways of 5-Chloro-2-hydroxybenzophenone
The environmental fate of this compound is governed by its chemical stability and its susceptibility to biological and physical degradation processes. Benzophenone (B1666685) derivatives are generally characterized by their lipophilic nature and high stability, which contributes to their tendency to persist and accumulate in the environment. nih.govresearchgate.net
Biodegradation Mechanisms and Environmental Fate
Specific data on the biodegradation of this compound is limited. hpc-standards.com However, studies on the broader class of benzophenone-type UV filters indicate they are generally poorly biodegradable. nih.gov Their lipophilic character, indicated by a high octanol-water partition coefficient (Log K_ow), suggests a tendency to adsorb to solids and bioaccumulate. nih.govnih.gov For BP-7, the Log K_ow has been reported as 4.09. mdpi.com
The environmental fate of these compounds can be influenced by microbial activity in various matrices. For instance, biofilms within soil and aquifer systems can act as both accumulators and biodegraders of hydrophobic pollutants like benzophenones. acs.org In these environments, degradation is possible even at very low rates due to the accumulation within the biofilm. acs.org Studies on related compounds, such as Benzophenone-3 (BP-3), show that biotransformation can occur via pathways like O-demethylation under both oxic and anoxic conditions. acs.org While this provides insight into potential mechanisms, the specific metabolic pathways for this compound have not been thoroughly elucidated.
Photodegradation Pathways in Aquatic Environments
As compounds designed to absorb UV radiation, benzophenones are expected to possess a degree of photostability in aquatic environments. nih.gov Indeed, many benzophenones are highly resistant to direct degradation by UV irradiation alone. However, they are subject to photodegradation, a process that can be influenced by the chemical composition of the water.
The photodegradation of benzophenones has been shown to follow pseudo-first-order kinetics, with laboratory experiments reporting half-lives ranging from 17 to 99 hours. nih.gov Studies on the parent compound, benzophenone, revealed a half-life of 16.23 hours in pure water, which decreased in natural surface waters, indicating that components of natural water can accelerate degradation. europa.eu The presence of photosensitizers and other substances in natural waters, such as humic acids, chloride ions (Cl⁻), and ferric ions (Fe³⁺), significantly affects their photolytic behavior and can enhance the rate of degradation. nih.goveuropa.eu
The primary photodegradation pathway involves the formation of hydroxylated products. europa.eu For the parent benzophenone, 4-hydroxybenzophenone (B119663) and 3-hydroxybenzophenone (B44150) have been identified as phototransformation products, a process involving reactive oxygen species. europa.eu It is also noted that benzophenone itself can act as a photosensitizer, contributing to the generation of hydrogen peroxide (H₂O₂). europa.eu The addition of strong oxidants like H₂O₂ in combination with UV light can significantly increase the removal of otherwise resistant benzophenones.
Table 1: Photodegradation Half-life of Benzophenone in Different Water Types This table presents data for the parent compound, benzophenone, to illustrate the influence of water composition on photodegradation rates.
| Water Type | Photodegradation Half-life (t₁/₂) | Reference |
|---|---|---|
| Pure Water | 16.23 hours | europa.eu |
| East Lake Water (Wuhan, China) | 10.62 hours | europa.eu |
| Changjiang River Water (Wuhan, China) | 8.672 hours | europa.eu |
Mechanisms of Ecotoxicity to Aquatic Organisms
This compound is classified as toxic to aquatic life, with long-lasting effects. lgcstandards.com The mechanisms driving this toxicity are related to its physicochemical properties and its interactions with biological systems.
Acute toxicity has been quantified in certain freshwater species. A study on the freshwater planarian, Dugesia japonica, determined the median lethal concentration (LC50) values for this compound, ranking it as more toxic than several other benzophenone derivatives such as 2,4-dihydroxybenzophenone (B1670367) and the parent benzophenone compound. researchgate.net
Table 2: Acute Toxicity of this compound to Dugesia japonica
| Exposure Duration | LC50 Value (mg/L) | Reference |
|---|---|---|
| 48 hours | 2.3 | researchgate.net |
| 96 hours | 1.3 | researchgate.net |
The ecotoxicity of benzophenones is often linked to their lipophilic nature, which can lead to bioaccumulation in aquatic organisms. researchgate.net Several mechanisms of toxicity have been proposed for the benzophenone class, which may be relevant to BP-7. These include polar narcosis, a general mechanism of toxicity for many industrial chemicals, and more specific effects such as the induction of oxidative stress and DNA damage. mdpi.comjst.go.jp For other benzophenones, histopathological changes in organs like the liver and gills have also been reported as a toxic effect. researchgate.net
Endocrine Disrupting Properties and Associated Mechanisms
A significant concern regarding benzophenone-type UV filters is their potential to act as endocrine-disrupting chemicals (EDCs). ontosight.ainih.gov EDCs are substances that can interfere with the body's hormonal systems. nih.gov The primary mechanism of action for many EDCs is altering hormonal functions by interacting with nuclear or membrane-bound hormone receptors. nih.gov
Computational modeling has been used to predict the estrogenic activity of various benzophenone derivatives. nih.gov In one such study, this compound was predicted to be estrogenically active. nih.gov
Table 3: Predicted Estrogenic Activity of this compound
| Compound | Qualitative Prediction | Quantitative Prediction (log10(RBA)*) | Reference |
|---|---|---|---|
| This compound (BP-7) | Positive (+) | -2.778 | nih.gov |
*RBA is the relative binding affinity to the natural estrogen, estradiol. nih.gov
Structure-activity relationship studies of benzophenones provide further insight into these mechanisms. The estrogenic activity is influenced by the substitution pattern on the benzene (B151609) rings. jst.go.jpjst.go.jp The presence of a hydroxyl group at the 4-position is often associated with strong estrogenic activity, and the addition of a chloro group to the hydrophobic moiety has been shown to enhance binding to the estrogen receptor. jst.go.jp The main mechanism for this estrogenic activity is direct competition with the natural hormone 17β-estradiol at the estrogen receptor's ligand-binding site. nih.gov
In addition to estrogenic effects, many benzophenones also exhibit anti-androgenic activity, meaning they can block the action of male hormones. jst.go.jp A hydroxyl group at the 2-position, which is present in this compound, has been found to generally enhance anti-androgenic activity in this class of compounds. jst.go.jp
Mechanisms of Systemic Toxicity
Beyond specific effects on the endocrine system, exposure to benzophenones has been associated with other forms of systemic toxicity. nih.govresearchgate.net Research into the binding of benzophenone UV filters to critical proteins, such as the digestive enzyme trypsin, suggests that these chemicals have the potential to interfere with fundamental biological processes upon ingestion. doi.org
Neurotoxicity Mechanisms
Accumulating evidence suggests that some benzophenone derivatives possess neurotoxic potential. nih.govresearchgate.net For example, chronic exposure to an environmentally relevant concentration of BP-3 revealed neurobehavioral effects in zebrafish. mdpi.com However, specific research into the neurotoxicity mechanisms of this compound itself is currently limited. The general concern for neurotoxicity from this class of compounds stems from studies on more widely researched analogues like BP-3. mdpi.com Further investigation is required to determine the specific neurotoxic potential and underlying mechanisms of this compound.
Hepatotoxicity Mechanisms
Specific mechanistic studies on the hepatotoxicity of this compound (also known as Benzophenone-7 or BP-7) are limited in publicly available literature. While studies on other benzophenone compounds have suggested potential liver effects, the Cosmetic Ingredient Review (CIR) Panel noted that as a chlorinated compound, this compound likely has a metabolic pathway that differs from other non-chlorinated benzophenones, making direct extrapolation of toxicity data difficult. cir-safety.org
General mechanisms of chemical-induced hepatotoxicity can involve multiple pathways. medchemexpress.com For some compounds, this includes the induction of oxidative stress, which can lead to cellular damage. nih.gov In the case of the parent compound, benzophenone, studies in mice have shown increased incidences of liver tumors, including hepatocellular adenomas and hepatoblastomas, following long-term dietary exposure. who.int However, due to the noted metabolic differences, it is unclear if these findings are relevant to this compound. cir-safety.org Research on a deuterated form of the compound has noted its use in studying hepatotoxicity in rats, but detailed mechanistic pathways were not provided. medchemexpress.com
Nephrotoxicity Mechanisms
There is a notable lack of specific data concerning the nephrotoxicity mechanisms of this compound. General mechanisms by which chemicals can induce kidney damage (nephrotoxicity) include causing acute tubular necrosis, tubular obstruction by crystal formation, or drug-induced interstitial nephritis. nih.gov
For the broader class of benzophenones, some studies have suggested a potential for kidney effects. nih.gov For instance, long-term studies on the parent compound, benzophenone, in rats showed dose-dependent increases in the severity of kidney nephropathy and increased incidences of renal tubule adenoma in males. ca.gov However, these findings cannot be directly attributed to this compound due to potential differences in metabolism and toxicity. cir-safety.org
Genotoxicity and Carcinogenicity Mechanisms
The genotoxic and carcinogenic potential of this compound has not been extensively studied. Safety data sheets indicate that it is not classified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). hpc-standards.com Furthermore, a 2021 safety assessment by the CIR Panel excluded this compound from its review, citing its distinct chlorinated structure and a lack of data indicating its use in cosmetics. cir-safety.org
Chemical carcinogens are generally understood to act through two primary types of mechanisms: genotoxic (DNA-reactive) and epigenetic (non-genotoxic). mdpi.com Genotoxic carcinogens directly damage DNA by forming adducts, while epigenetic carcinogens can promote cancer through other means, such as inducing oxidative stress, inflammation, or altered cell signaling, without directly binding to DNA. mdpi.com
While studies on the parent compound, benzophenone, have shown some evidence of carcinogenic activity in the kidneys of male rats and livers of male mice, studies on another derivative, Benzophenone-3, provided equivocal evidence of carcinogenicity in rats and no evidence in mice. cir-safety.orgwho.intca.gov Given the unique metabolic pathway anticipated for this compound, these results are not directly applicable. cir-safety.org
Oxidative Stress-Mediated Modes of Action
While direct studies on this compound are scarce, oxidative stress is a proposed mechanism of toxicity for the benzophenone class of compounds. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. This imbalance can lead to damage to cells, proteins, and DNA. nih.gov
For some chemical carcinogens that act via an epigenetic mechanism, the induction of oxidative stress is a key event that can lead to oxidative DNA damage and promote the development of neoplasms. mdpi.com It is plausible that this compound could act through such a pathway, however, specific experimental evidence to confirm this mode of action is currently lacking in the scientific literature.
Human Biomonitoring and Exposure Assessment Methodologies for Benzophenones
Human biomonitoring studies have been developed to assess the internal exposure of populations to various environmental chemicals, including benzophenones. This compound (BP-7) has been included as a target analyte in large-scale human biomonitoring initiatives, such as the European Human Biomonitoring Initiative (HBM4EU). diva-portal.orghbm4eu.eu
The primary matrices used for biomonitoring of this compound are urine and blood serum. arche-consulting.be Because benzophenones are metabolized in the body before excretion, analytical methods must account for conjugated metabolites. nih.gov To measure total exposure, urine samples undergo enzymatic deconjugation using enzymes like ß-glucuronidase and sulfatase, which cleaves the glucuronide and sulfate (B86663) groups from the parent molecule. diva-portal.orghbm4eu.eu
The standard analytical technique for quantifying this compound in these biological samples is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). diva-portal.org This highly sensitive and specific method allows for the accurate measurement of low concentrations typical of general population exposure. nih.gov To handle the complexity of the urine matrix, online sample preparation techniques, such as TurboFlow, are often employed for automated cleanup prior to analysis. diva-portal.orgnih.gov The HBM4EU project has also conducted interlaboratory comparison exercises to ensure the comparability and reliability of analytical methods for benzophenones, including BP-7, across different expert laboratories. hbm4eu.eu
Interactive Data Table: Human Biomonitoring Methodologies for this compound
| Parameter | Description | Sources |
| Target Analyte | This compound (BP-7) | diva-portal.org, hbm4eu.eu |
| Biological Matrices | Urine, Blood Serum | diva-portal.org, arche-consulting.be |
| Sample Preparation | Enzymatic de-conjugation (using ß-glucuronidase/sulfatase) to measure total (free + conjugated) concentration. | diva-portal.org, hbm4eu.eu |
| Cleanup Technique | Online Solid Phase Extraction (SPE) (e.g., TurboFlow) or Liquid-Liquid Extraction (LLE). | diva-portal.org, hbm4eu.eu |
| Analytical Method | Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | diva-portal.org, nih.gov |
| Monitoring Programs | European Human Biomonitoring Initiative (HBM4EU). | diva-portal.org, hbm4eu.eu |
Computational and Theoretical Investigations of 5 Chloro 2 Hydroxybenzophenone
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 5-Chloro-2-hydroxybenzophenone, DFT calculations, often at the B3LYP/6-311++G** level of theory, reveal key aspects of its behavior. researchgate.net These studies are fundamental in understanding the influence of its substituent groups—a chloro group and a hydroxyl group—on the benzophenone (B1666685) core. researchgate.net
The presence of these functional groups creates a unique electronic environment. The hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which significantly influences the molecule's conformation and stability. researchgate.net The two aromatic rings in the molecule are not coplanar, with a notable dihedral angle between them, which is also a subject of DFT analysis. researchgate.net
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier molecular orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. dergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ethz.ch The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr
For this compound and its derivatives, DFT calculations show that the HOMO is primarily localized on the phenyl ring containing the hydroxyl group and the carbonyl group's oxygen atom. This indicates that these are the most electron-rich regions and likely sites for electrophilic attack. In contrast, the LUMO is generally delocalized across the entire molecule, including both phenyl rings and the carbonyl group. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity. dergipark.org.tr For similar benzophenone derivatives, this gap is typically in the range of 3.5 to 4.2 eV, indicating moderate reactivity.
Experimental techniques such as cyclic voltammetry (CV) and UV-Vis spectroscopy can be used to determine the HOMO-LUMO gap, and these results are often compared with theoretical DFT calculations to validate the computational models. researchgate.net
Below is a table summarizing typical HOMO, LUMO, and energy gap values for benzophenone derivatives based on computational studies.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -6.5 | Indicates electron-donating capability. |
| LUMO Energy | -2.0 to -2.5 | Indicates electron-accepting capability. |
| Energy Gap (Egap) | 3.5 to 4.2 | Relates to chemical reactivity and stability. |
Electrostatic Potential (MEP) and Reduced Density Gradient (RDG) Analyses
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the negative potential is concentrated around the carbonyl oxygen and the hydroxyl group, confirming these as sites for electrophilic interaction. The hydrogen atoms of the phenyl rings typically show positive potential.
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where there is a high probability of finding an electron pair. jussieu.fr It provides a clear picture of chemical bonding, distinguishing between covalent bonds, lone pairs, and core electrons. jussieu.frdiva-portal.org In this compound, ELF analysis would highlight the covalent bonds within the phenyl rings, the C=O and C-Cl bonds, and the lone pairs on the oxygen and chlorine atoms. researchgate.net This analysis helps in understanding the nature of the chemical bonds and the distribution of electron density, which is fundamental to the molecule's reactivity. jussieu.frdiva-portal.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.org This method is extensively used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. asianpubs.orgresearchgate.net
For instance, derivatives of this compound have been studied for their potential as inhibitors of various enzymes. researchgate.net Docking simulations can identify the key amino acid residues in the active site of the target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the phenyl rings can engage in hydrophobic and π-π stacking interactions. researchgate.net Such studies have been performed on targets like the serotonin (B10506) transporter (SERT) and monoamine oxidase A (MAO-A). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com QSAR models are built by correlating physicochemical descriptors of molecules with their experimentally determined activities. nih.gov These descriptors can be related to hydrophobic, electronic, or steric properties.
For derivatives of this compound, QSAR studies can be employed to predict their biological activities, such as antimicrobial or anticancer effects. acs.org By analyzing a series of related compounds, a QSAR model can identify which structural features are crucial for a particular activity. For example, the position and nature of substituents on the phenyl rings can be varied to see how these changes affect the biological response. This approach helps in designing new, more potent compounds while minimizing the need for extensive synthesis and testing. nih.gov
Prediction of Bioactivity and Physicochemical Properties through Computational Platforms
Various computational platforms and software are available to predict the bioactivity and physicochemical properties of chemical compounds. These tools utilize large databases of known chemicals and their properties to build predictive models. core.ac.ukliverpool.ac.uk For this compound, these platforms can estimate a wide range of parameters.
Bioactivity predictions can suggest potential therapeutic applications by comparing the molecule's structure to those of known drugs and bioactive compounds. For example, platforms like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the structure of the input molecule. researchgate.net
Physicochemical properties such as solubility, lipophilicity (logP), pKa, and polar surface area can also be predicted. core.ac.uk These properties are crucial for understanding a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. For example, the predicted logP value gives an indication of how the compound will partition between aqueous and lipid environments in the body.
Below is a table of predicted physicochemical properties for this compound.
| Property | Predicted Value | Importance |
|---|---|---|
| Molecular Weight | 232.66 g/mol sigmaaldrich.com | Fundamental property for stoichiometric calculations. |
| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.0 | Indicates lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Relates to hydrogen bonding potential and transport properties. |
| Number of Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. |
| Number of Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. |
| pKa (Acid Dissociation Constant) | ~7.5 | Indicates the acidity of the hydroxyl group. |
Studies on Nonlinear Optical Properties from Quantum Chemical Calculations
Quantum chemical calculations have been employed to investigate the nonlinear optical (NLO) properties of derivatives of this compound. Specifically, the NLO characteristics of this compound thiosemicarbazone have been explored through computational modeling. tandfonline.com
Research in this area has utilized Density Functional Theory (DFT) to perform in vacuo geometry optimization and electronic calculations for the compound and its various conformers. tandfonline.com These theoretical studies are crucial for understanding the molecular structure's influence on NLO properties.
In a notable study, the electronic and NLO parameters were calculated for three different conformers of this compound thiosemicarbazone, denoted as L², L²–CI, and L²–CII. tandfonline.com The calculations revealed significant differences in the dipole moments of these conformers, with values of 5.02, 8.39, and 7.39 Debye, respectively. tandfonline.com These variations highlight the sensitivity of the electronic properties to the specific geometric arrangement of the atoms within the molecule.
The calculated values for polarizability and first hyperpolarizability are essential for predicting the efficiency of second-harmonic generation and other NLO phenomena. researchgate.net The frontier molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined in these studies. The energy gap between HOMO and LUMO is an important parameter that influences the chemical reactivity and the electronic transition properties of the molecule. tandfonline.com
The detailed findings from these quantum chemical calculations are summarized in the following data table.
Table 1. Calculated Electronic and Nonlinear Optical (NLO) Parameters
| Parameter | L² | L²–CI | L²–CII |
|---|---|---|---|
| Dipole Moment (μ) (Debye) | 5.02 | 8.39 | 7.39 |
| Polarizability (α) (a.u.) | 227.3 | 224.2 | 224.4 |
| First Hyperpolarizability (β) (a.u.) | 439.9 | 1290.0 | 1215.1 |
Data sourced from Türkkan et al. (2015). tandfonline.com
The data indicates that while the polarizability remains relatively consistent across the different conformers, the first hyperpolarizability shows a marked increase in the L²–CI and L²–CII conformers compared to the L² conformer. tandfonline.com This suggests that specific conformational arrangements can significantly enhance the nonlinear optical response of the molecule. Such theoretical insights are valuable for the rational design of new materials with tailored NLO properties for advanced technological applications.
Advanced Analytical Methodologies for the Detection and Quantification of 5 Chloro 2 Hydroxybenzophenone
Chromatographic Techniques for Complex Sample Matrices
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 5-Chloro-2-hydroxybenzophenone. These techniques offer high selectivity and sensitivity, which are essential for identifying and quantifying the compound in intricate samples like urine, water, and soil. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of semi-volatile and volatile organic compounds. For the analysis of this compound, a derivatization step is often necessary to increase its volatility and improve its chromatographic behavior. The compound is typically converted into a more volatile silyl (B83357) derivative before injection into the GC system.
The GC separates the components of the mixture based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.gov Public databases like PubChem contain GC-MS data for this compound, which can be used as a reference for compound identification. nih.gov
Table 1: GC-MS Parameters for Analysis of Phenolic Compounds (General Method) This table represents typical conditions for the analysis of phenolic compounds by GC-MS and is adaptable for this compound analysis.
| Parameter | Setting |
|---|---|
| GC System | Thermo Scientific™ TRACE™ 1310 series GC |
| Column | Thermo Scientific™ TraceGOLD™ TG-17MS |
| Injector | Split/Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient optimized for phenol (B47542) separation |
| MS Detector | Thermo Scientific™ ISQ™ LT mass spectrometer |
| Ionization Mode | Electron Ionization (EI) |
Source: Adapted from Thermo Fisher Scientific methodology for chlorophenols. thermofisher.com
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the analysis of this compound and other UV filters in biological and environmental samples. nih.gov This technique does not typically require derivatization, thus simplifying sample preparation and reducing the potential for analytical errors. semanticscholar.org
In a typical LC-MS/MS workflow, the sample extract is injected into a liquid chromatograph, where this compound is separated from other matrix components on a reversed-phase column, such as a C18 column. nih.gov The analyte then enters the mass spectrometer, where it undergoes ionization, typically via Electrospray Ionization (ESI) in negative mode. nih.gov Tandem mass spectrometry (MS/MS) is employed for enhanced selectivity and sensitivity. A specific precursor ion for this compound ([M-H]⁻ at m/z 231.0218) is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. nih.govnih.gov
A robust and sensitive on-line TurboFlow-LC-MS/MS method has been developed for the simultaneous biomonitoring of nine different UV filters, including this compound (also known as BP-7), in human urine. nih.gov This method allows for high-throughput analysis, which is essential for large-scale human biomonitoring studies. nih.govhbm4eu.eu
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| LC System | TurboFlow or equivalent HPLC/UPLC system |
| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) or similar |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| MS System | TripleTOF 5600 SCIEX or Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 231.0218 ([M-H]⁻) |
| Fragmentation Mode | Collision-Induced Dissociation (CID) |
Source: Data compiled from PubChem and MassBank. nih.gov
Sample Preparation and Extraction Strategies for Environmental and Biological Samples
The goal of sample preparation is to extract this compound from the sample matrix and concentrate it, while removing interfering substances. mdpi.com The choice of method depends on the sample type (e.g., water, soil, urine, plasma) and the analytical technique to be used. semanticscholar.orgnih.gov
For biological samples like urine, a key step is the deconjugation of metabolites. In the body, this compound can be metabolized and conjugated (e.g., with glucuronic acid or sulfate) to facilitate excretion. To measure the total exposure, these conjugates must be cleaved enzymatically (e.g., using β-glucuronidase/arylsulfatase) to release the parent compound before extraction. hbm4eu.eu
Solid-Phase Extraction (SPE) is a widely used technique for both environmental and biological samples. thermofisher.commdpi.com Online SPE, where the extraction process is directly coupled to the LC system, is particularly efficient for water and urine samples, as it automates the process, reduces sample handling, and improves reproducibility. thermofisher.comhbm4eu.eu
Dispersive Solid-Phase Extraction (dSPE) , often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is another effective technique, particularly for solid and semi-solid samples like food or soil. mdpi.comthermofisher.com In this method, the sample is first extracted with a solvent (e.g., acetonitrile), and then a sorbent material is added to the extract to remove interfering matrix components. mdpi.comthermofisher.com While originally developed for pesticides, the QuEChERS approach has been successfully adapted for the analysis of other benzophenones in complex matrices. thermofisher.com
Table 3: Common Sample Preparation Techniques for this compound
| Technique | Sample Type | Key Steps | Advantages |
|---|---|---|---|
| Online SPE | Urine, Water | Enzymatic deconjugation (for urine), automated loading, washing, and elution directly into the LC-MS/MS system. hbm4eu.eu | High throughput, reduced contamination risk, excellent reproducibility. thermofisher.com |
| Dispersive SPE (QuEChERS) | Food, Soil | Homogenization, extraction with acetonitrile, addition of salts and dSPE sorbent for cleanup. thermofisher.com | Fast, simple, low solvent consumption, effective for complex matrices. thermofisher.com |
| Liquid-Liquid Extraction (LLE) | Water, Urine | Extraction of the analyte from the aqueous sample into an immiscible organic solvent. | Simple, well-established technique. |
Spectroscopic Methods in Quantitative Analysis
While chromatographic methods are dominant, spectroscopic techniques, particularly UV-Vis spectrophotometry, can be used for quantitative analysis, especially in less complex matrices like cosmetic formulations where concentrations are relatively high. semanticscholar.org However, for trace-level detection in environmental and biological samples, spectroscopy is more commonly used for compound characterization and to understand its photophysical properties.
The UV absorption spectrum of this compound is key to its function as a UV absorber. Research on its photoexcited states has been conducted using UV absorption and phosphorescence spectroscopy. researchgate.net Studies have observed the UV absorption and phosphorescence spectra of this compound in rigid solutions at 77 K to determine the energy levels and lifetimes of its lowest excited triplet (T₁) state. researchgate.net The molecule also exhibits an intramolecular O—H⋯O hydrogen bond, which influences its spectroscopic and photochemical behavior. researchgate.net While these methods are powerful for fundamental research, their direct application for routine quantitative analysis in complex samples is limited by lower selectivity and sensitivity compared to mass spectrometric methods. researchgate.net
Table 4: Spectroscopic Properties of this compound
| Property | Observation | Relevance |
|---|---|---|
| UV Absorption | Strong absorption in the UV range. | Basis for its use as a UV filter and for UV-Vis spectrophotometric detection. |
| Phosphorescence | Exhibits phosphorescence at 77 K. researchgate.net | Used to study the energy of the excited triplet state. researchgate.net |
| Intramolecular Hydrogen Bond | Presence of an O—H⋯O hydrogen bond between the hydroxyl and carbonyl groups. researchgate.net | Affects the photostability and energy dissipation pathways of the molecule. |
Future Research Directions and Emerging Applications of 5 Chloro 2 Hydroxybenzophenone
Innovations in Synthetic Pathways and Sustainable Production
The synthesis of 2-hydroxybenzophenones, including 5-chloro-2-hydroxybenzophenone, is an area of active research, with a strong emphasis on developing more sustainable and efficient methods. Traditional approaches like Friedel–Crafts acylation often face challenges such as poor regioselectivity and the use of hazardous reagents. beilstein-journals.orgbeilstein-archives.org To circumvent these issues, researchers are exploring innovative strategies that align with the principles of green chemistry.
Recent advancements include transition-metal-free protocols for the synthesis of 2-hydroxybenzophenones. beilstein-journals.orgresearchgate.net One such method involves the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones, which can be facilitated by the in-situ generation of hydroperoxide from the autooxidation of solvents like tetrahydrofuran (B95107) (THF). beilstein-journals.orgbeilstein-archives.org This approach avoids the environmental hazards associated with heavy metal catalysts. beilstein-journals.org Organocatalytic methods are also gaining prominence, offering highly selective pathways to functionalized 2-hydroxybenzophenone (B104022) frameworks under environmentally benign conditions. rsc.orgbeilstein-journals.org For instance, organocatalyzed benzannulation reactions using green solvents represent a significant step towards sustainable production. rsc.org
The photoreduction of benzophenones to produce compounds like benzopinacol (B1666686) using sunlight and greener solvents such as ethanol (B145695) is another example of a sustainable synthetic approach being explored. hilarispublisher.comyoutube.comijpda.orgijpda.orgegrassbcollege.ac.in These methods minimize the use and generation of hazardous substances, highlighting a shift towards more eco-friendly chemical manufacturing. hilarispublisher.comyoutube.com
Table 1: Comparison of Synthetic Methods for 2-Hydroxybenzophenones
| Method | Advantages | Disadvantages | Sustainability Aspect |
| Friedel–Crafts Acylation | Well-established, uses readily available starting materials. | Often requires harsh catalysts (e.g., AlCl₃), can have poor regioselectivity, generates significant waste. | Low |
| Fries Rearrangement | A classic method for preparing 2-hydroxybenzophenones from phenyl esters. beilstein-journals.org | Can require high temperatures and strong acids, may produce side products. | Low to Medium |
| Metal-Catalyzed Cross-Coupling | Offers good control over regioselectivity. Methods include Rh-catalyzed rearrangement and Pd-catalyzed hydroxylation. beilstein-journals.orgbeilstein-archives.orgresearchgate.net | Relies on expensive and often toxic transition metal catalysts. beilstein-journals.orgresearchgate.net | Medium |
| Transition-Metal-Free Decarbonylation–Oxidation | Avoids the use of heavy metal catalysts, proceeds under mild conditions. beilstein-journals.orgresearchgate.net | May depend on specific solvent properties (e.g., THF autooxidation). beilstein-journals.orgbeilstein-archives.org | High |
| Organocatalysis | High selectivity, mild reaction conditions, uses environmentally benign catalysts. rsc.orgbeilstein-journals.org | Catalyst development is ongoing; substrate scope may be limited in some cases. | High |
| Photoreduction | Utilizes renewable energy (sunlight), can be performed in green solvents like ethanol. hilarispublisher.comyoutube.com | Primarily demonstrated for reduction reactions, not direct synthesis of the core structure. | High |
Exploration of Novel Biological Targets and Therapeutic Applications
Beyond its role as a UV absorber, the benzophenone (B1666685) scaffold is recognized as a ubiquitous motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov Research into this compound and its analogues is uncovering potential therapeutic applications by identifying their interactions with specific biological targets.
Studies on halogenated benzophenones, such as 3-bromo-5-chloro-2-hydroxybenzophenone, suggest that these compounds can interact with enzymes and cellular receptors. The presence of halogen atoms and hydroxyl groups can influence binding affinity through hydrogen and halogen bonding, thereby modulating signal transduction pathways. While specific mechanisms for this compound are still under investigation, related compounds have shown potential as enzyme inhibitors, suggesting a possible avenue for drug development. For instance, some benzophenone derivatives have been investigated for their ability to inhibit enzymes involved in cancer cell proliferation.
The anti-inflammatory properties of benzophenones are a significant area of interest. Synthesized benzophenones containing a chloro moiety have demonstrated effective anti-inflammatory activity in preclinical models. nih.gov Furthermore, some 2-hydroxybenzophenone derivatives have been tested for their antiproliferative activities on various cancer cell lines, showing promising cytotoxicity. mdpi.com The structural features of this compound make it and its derivatives interesting candidates for further investigation as lead compounds in the development of new bioactive molecules.
Development of Advanced Materials Incorporating this compound Derivatives
The inherent photostability and UV-absorbing properties of this compound make it a valuable component in the development of advanced materials. ontosight.ai Its primary application is as a UV stabilizer in plastics, polymers, and coatings, where it enhances resistance to UV radiation and prevents degradation, discoloration, and brittleness. ontosight.aichemimpex.com
Future research is focused on leveraging these properties to create more sophisticated and durable materials. For example, incorporating this compound and its derivatives into novel polymer formulations can lead to enhanced photostability and longevity of products exposed to sunlight. chemimpex.com
Another emerging application is in the field of nonlinear optical (NLO) materials. Benzophenone derivatives are being investigated for their potential in second-order NLO applications, which are crucial for technologies like frequency doubling of laser light. tandfonline.comspiedigitallibrary.orgresearchgate.networldscientific.com Computational and experimental studies are being conducted to design and synthesize novel benzophenone derivatives with large optical nonlinearity and short absorption cut-off wavelengths, making them suitable for use in optoelectronic devices. tandfonline.comresearchgate.net The unique electronic and structural properties of this compound could be tailored through chemical modification to optimize its NLO response.
Table 2: Applications of this compound in Materials Science
| Application Area | Function | Research Direction |
| Polymers and Plastics | UV Stabilizer / Photostabilizer ontosight.aichemimpex.com | Development of high-performance polymers with enhanced durability and weather resistance. |
| Coatings and Paints | UV Absorber ontosight.ai | Formulation of long-lasting coatings that maintain color and structural integrity upon sun exposure. |
| Nonlinear Optics (NLO) | Chromophore for Second Harmonic Generation (SHG) tandfonline.comresearchgate.networldscientific.com | Design of novel organic NLO materials with high hyperpolarizability for optoelectronic and photonic devices. |
| Specialty Chemicals | Chemical Intermediate | Synthesis of functional dyes, pigments, and other specialized chemical products. |
Comprehensive Environmental Risk Assessment and Mitigation Strategies
The widespread use of benzophenones, including this compound, has led to their detection in various environmental compartments, raising concerns about their ecological impact. nih.govresearchgate.net As a result, a significant area of future research is dedicated to comprehensive environmental risk assessment and the development of effective mitigation strategies.
Environmental risk assessments involve evaluating the potential for adverse effects on aquatic ecosystems. rsc.orgroche.com This is often done by calculating a risk quotient, which compares the predicted environmental concentration to the predicted no-effect concentration for various aquatic organisms like fish and daphnia. rsc.org Studies have shown that some benzophenones can pose a medium to high risk to aquatic life, underscoring the need for management and mitigation. rsc.org Proposed risk management objectives include reducing exposure by setting concentration limits in consumer products like paints and cosmetics. canada.ca
Mitigation strategies focus on removing these compounds from water sources. Conventional wastewater treatment plants are often ineffective at complete removal. nih.govbohrium.com Therefore, research is exploring advanced oxidation processes (AOPs) such as UV/H₂O₂, UV/TiO₂, and sonochemical decomposition, which have shown high removal rates. nih.govmdpi.com Bioremediation techniques are also emerging as sustainable alternatives, including:
Phytoremediation: Using plants to absorb and degrade contaminants. nih.gov
Microalgae-assisted mitigation: Utilizing microalgae to break down pollutants. nih.gov
Microbial degradation: Employing specific strains of bacteria that can metabolize benzophenones. nih.gov
These strategies aim to reduce the environmental load of this compound and its byproducts, minimizing their potential toxicity. nih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Research
One of the key applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. neuraldesigner.comresearchgate.net QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or toxicity. neuraldesigner.comvariational.ai For this compound, AI/ML can be used to:
Predict Toxicological Profiles: In silico models can predict various toxicological endpoints, such as potential endocrine-disrupting effects or cytotoxicity, reducing the need for extensive animal testing. mdpi.comliverpool.ac.uk
Design Novel Derivatives: By learning from existing data, generative AI models can propose new derivatives of this compound with enhanced desired properties (e.g., higher UV absorption, specific biological activity) and lower toxicity.
Optimize Synthetic Pathways: ML algorithms can analyze reaction data to predict optimal conditions, improving the yield and sustainability of synthetic processes.
Elucidate Mechanisms of Action: Molecular docking simulations, often enhanced by machine learning, can predict how this compound and its derivatives bind to biological targets like proteins and receptors, providing insights into their potential therapeutic or adverse effects. researchgate.net
The integration of these in silico techniques represents a paradigm shift, enabling researchers to conduct more targeted and efficient investigations, ultimately accelerating the pace of discovery and innovation in the field of benzophenone research. cam.ac.uknih.gov
Q & A
Q. What protocols are recommended for evaluating the antimicrobial activity of this compound derivatives?
- Methodology :
MIC Assays : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
SAR Analysis : Introduce substituents (e.g., -NH₂, -CF₃) at C4 to enhance membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
